6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-hydrazinyl-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9-4(10)2-3(8-6)7-5(9)11/h2,8H,6H2,1H3,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTQFNMCDOXSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226214 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-78-2 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of various bioactive molecules.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural, physical, and spectral properties. The methodologies for determining these properties are also discussed, offering a valuable resource for researchers in the field of drug discovery and development.
Introduction
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active compounds, including antiviral and anticancer agents. The introduction of a hydrazino group at the 6-position of the 3-methyluracil core imparts unique chemical reactivity, making this compound a versatile building block for the synthesis of more complex heterocyclic systems. Its role as a drug intermediate underscores the necessity of a detailed physicochemical profile to guide synthetic strategies, purification processes, and formulation development.[1] This guide aims to consolidate the available data and provide a foundational understanding of this important molecule.
Chemical Identity and Structure
The fundamental identity of a compound is established by its chemical name, formula, and structure. These identifiers are crucial for unambiguous communication and information retrieval in a research and development setting.
IUPAC Name: 6-hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione
Chemical Structure:
Figure 1. Chemical structure of this compound.
Molecular Formula: C₅H₈N₄O₂[3]
Molecular Weight: 156.14 g/mol [3]
CAS Number: 1142201-78-2[3]
Physicochemical Properties
The physical and chemical properties of a drug intermediate are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence its reactivity, solubility, and ultimately, its suitability for a given synthetic route or formulation strategy.
Physical State and Appearance
This compound is a white to off-white solid at room temperature.[3] The solid nature of this compound is typical for molecules of its size and polarity, with intermolecular hydrogen bonding playing a significant role in its crystal lattice energy.
Purity
The purity of a synthetic intermediate is of utmost importance to ensure the desired outcome of subsequent reactions and to minimize the formation of impurities in the final active pharmaceutical ingredient (API). A representative Certificate of Analysis indicates a purity of 98.59% as determined by Liquid Chromatography-Mass Spectrometry (LCMS).[3]
Storage and Stability
Proper storage is essential to maintain the integrity of the compound. It is recommended to store this compound at -20°C under a nitrogen atmosphere.[3] When in solution, for short-term storage (1 month), -20°C is suitable, while for long-term storage (6 months), -80°C is recommended, also under nitrogen.[3] The hydrazino group can be susceptible to oxidation, hence the recommendation for storage under an inert atmosphere.
Data Summary Table:
| Property | Value | Source |
| IUPAC Name | 6-hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | - |
| Molecular Formula | C₅H₈N₄O₂ | [3] |
| Molecular Weight | 156.14 g/mol | [3] |
| CAS Number | 1142201-78-2 | [3] |
| Appearance | White to off-white solid | [3] |
| Purity (LCMS) | 98.59% | [3] |
| Storage Conditions | -20°C, stored under nitrogen | [3] |
Synthesis and Characterization
Proposed Synthetic Pathway
A common method for the synthesis of 6-hydrazinouracil derivatives involves the nucleophilic substitution of a suitable leaving group at the 6-position of the uracil ring with hydrazine. The logical precursor for this synthesis would be 6-chloro-3-methyluracil.
Figure 2. Proposed synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 6-chloro-3-methyluracil in a suitable solvent (e.g., ethanol or isopropanol), an excess of hydrazine hydrate is added.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or LCMS. The progress of the reaction is indicated by the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system.
Causality behind Experimental Choices:
-
Solvent: Ethanol or isopropanol are often chosen for their ability to dissolve the reactants and for their relatively high boiling points, which allow the reaction to be conducted at an elevated temperature to increase the reaction rate.
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate serves a dual purpose: it acts as both the nucleophile and a base to neutralize the hydrochloric acid formed as a byproduct of the reaction, driving the equilibrium towards product formation.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Spectroscopic Characterization
While specific spectral data for this compound is not publicly available, a Certificate of Analysis confirms that the ¹H NMR and LCMS data are consistent with the proposed structure.[3] The following sections outline the expected spectral features and the general experimental protocols for acquiring such data.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the C5-proton of the pyrimidine ring, and the protons of the hydrazino and amine groups. The chemical shifts and coupling patterns of these signals would provide definitive evidence for the compound's structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, and the N-methyl carbon, further confirming the carbon skeleton of the molecule.
General Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The acquired data is processed using appropriate software to obtain the final spectrum, which is then analyzed for chemical shifts, integration, and coupling constants.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
LCMS: As indicated by the Certificate of Analysis, LCMS is a key analytical technique for this compound.[3] It would show a molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ), confirming its elemental composition.
General Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
-
Ionization: The sample molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the hydrazino and amine groups, the C=O stretches of the dione functionality, and the C=C and C-N stretches of the pyrimidine ring.
General Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption frequencies of the functional groups present.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery. This technical guide has summarized the currently available physicochemical information for this compound. While foundational data on its identity and purity are established, a comprehensive experimental characterization, including detailed spectroscopic data and a validated synthetic protocol, remains to be published in the peer-reviewed literature. Further research in these areas will undoubtedly facilitate the broader application of this versatile molecule in the development of novel therapeutics.
References
Sources
An In-Depth Technical Guide to 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, a key heterocyclic building block, holds significant importance in medicinal chemistry and drug development. Its unique structural features, particularly the reactive hydrazinyl group attached to the pyrimidine core, make it a versatile intermediate for the synthesis of a wide array of fused heterocyclic systems. This guide provides a comprehensive overview of its structure, IUPAC nomenclature, synthesis, and its pivotal role as a precursor to potent biological agents, particularly in the realms of oncology and virology.
Part 1: Molecular Structure and Nomenclature
The foundational step in understanding the utility of any chemical entity is a thorough grasp of its structure and formal naming conventions.
Chemical Structure
The structure of this compound consists of a pyrimidine-2,4(1H,3H)-dione (also known as 3-methyluracil) core. A hydrazinyl (-NHNH2) group is substituted at the 6-position of this ring.
IUPAC Name
The formal IUPAC name for this compound is 6-hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione .
Part 2: Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable leaving group at the 6-position of the 3-methyluracil ring with hydrazine. The most prevalent precursor for this synthesis is 6-chloro-3-methyluracil.
Synthetic Pathway: From 6-chloro-3-methyluracil
The underlying principle of this synthesis is the displacement of the chloro group at the C6 position of the pyrimidine ring by the strongly nucleophilic hydrazine. This reaction is typically carried out in a suitable solvent, and the choice of reaction conditions is crucial for achieving a high yield and purity of the final product.
Caption: Synthetic route to this compound.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on established methods for similar transformations. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
-
6-chloro-3-methyluracil
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (or another suitable alcohol)
-
Triethylamine (optional, as a base to neutralize HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-3-methyluracil in ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents). If desired, triethylamine (1.1 equivalents) can be added to act as a scavenger for the hydrochloric acid byproduct.
-
The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether to facilitate drying.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.
Trustworthiness of the Protocol: The endpoint of this reaction can be reliably determined by TLC, observing the consumption of the starting material (6-chloro-3-methyluracil) and the appearance of a new, more polar spot corresponding to the product. The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. A Certificate of Analysis for a commercial sample of this compound indicates that the 1H NMR and LCMS data are consistent with the expected structure, with a purity of 98.59%[1].
Part 3: Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C5H8N4O2 | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (LCMS) | 98.59% | [1] |
While specific, publicly available spectra for this exact compound are limited, data from closely related analogs, such as 1,3-dimethyl-6-hydrazinopyrimidine-2,4-dione, can provide valuable insights into the expected spectroscopic features.
-
¹H NMR: Protons on the hydrazinyl group and the pyrimidine ring would exhibit characteristic chemical shifts.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons and the carbons of the pyrimidine ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (from the hydrazinyl and amide groups) and C=O stretching (from the dione functionality) would be expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed.
Part 4: Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their structural analogy to purines, allowing them to act as inhibitors of various enzymes.
Synthesis of Pyrazolo[3,4-d]pyrimidines: A Gateway to Bioactive Molecules
The hydrazinyl group of this compound can undergo cyclization reactions with various electrophilic reagents to form the pyrazole ring, resulting in the pyrazolo[3,4-d]pyrimidine scaffold.
Caption: Role as an intermediate in the synthesis of bioactive compounds.
Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: These compounds have been investigated as inhibitors of various kinases that are crucial for cancer cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere of purine and can effectively compete with ATP for the binding sites of kinases.
-
Antiviral Activity: The structural similarity of pyrazolo[3,4-d]pyrimidines to purine nucleosides makes them potential candidates for antiviral drug development. They can interfere with viral replication by inhibiting viral polymerases or other essential enzymes.
The versatility of the this compound intermediate allows for the introduction of diverse substituents onto the resulting pyrazolo[3,4-d]pyrimidine core, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Conclusion
This compound is a pivotal molecule in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its hydrazinyl group, makes it an invaluable building block for the construction of complex heterocyclic systems. The demonstrated potential of its derivatives, particularly pyrazolo[3,4-d]pyrimidines, as anticancer and antiviral agents underscores the continued importance of this compound in the ongoing quest for novel therapeutics. This guide has provided a detailed overview for researchers and drug development professionals, aiming to facilitate its effective utilization in the design and synthesis of next-generation pharmaceuticals.
References
-
i-FAB. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]
-
Medelex. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]
- Kovalenko, S. M., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chemistry of Heterocyclic Compounds, 57(4), 433-435.
-
Virology. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- de Oliveira, R. B., et al. (2019). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(1), 4-16.
- Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2018). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1165–1177.
- El-Sayed, N. N. E., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(16), 4983.
- Küçükgüzel, Ş. G., & Rollas, S. (2008). Biological Activities of Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 5(3), 133-150.
-
Epigenetic Therapeutic Targets. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]
-
MySkinRecipes. 6-Hydrazinyl-3-Methylpyrimidine-2,4(1H,3H)-Dione. [Link]
-
PCR Society. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]
-
Next Gen Sequencing. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]
-
El-borai, M. A., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][4]triazin-7(6H)-ones and Derivatives. Molecules, 26(16), 4984.
- Chen, I.-H., et al. (2018). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 23(11), 2872.
-
NIST. Pyrimidine, 4-methyl-. [Link]
Sources
- 1. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 1142201-78-2 safety and handling information
An In-Depth Technical Guide to the Safe Handling of 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 1142201-78-2)
For research and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides a detailed overview of the known safety and handling protocols for 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione, a pharmaceutical intermediate used in the synthesis of various active compounds.[1] It is critical to note that the chemical, physical, and toxicological properties of this compound have not been fully investigated.[2] Therefore, a cautious and proactive approach to safety is essential.
Chemical Name: 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione[3] CAS Number: 1142201-78-2[3] Molecular Formula: C5H8N4O2[3] Molecular Weight: 156.14 g/mol [3][4][5]
Physicochemical Data Summary Table
| Property | Value | Source |
| Molecular Formula | C5H8N4O2 | [3][4][5] |
| Molecular Weight | 156.14 g/mol | [3][4][5] |
| Purity | ≥95% | [5][6] |
| Storage Temperature | Store in freezer, under -20°C | [7] |
| Physical State | Not explicitly stated, handle as a potential solid. | |
| Solubility | Not explicitly stated. | |
| Flash Point | No data available | [5] |
| Boiling Point | No data available | [5] |
| Density | No data available | [5] |
Note: The lack of comprehensive physicochemical data necessitates handling this compound with the assumption that it may possess unknown hazards.
Hazard Identification and Toxicological Profile
A crucial aspect of safe laboratory practice is a thorough understanding of a compound's potential hazards. However, for 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione, the toxicological properties have not been completely investigated.[2][8] This lack of data requires that researchers treat this compound as potentially hazardous upon acute and chronic exposure.
GHS Pictograms and Precautionary Statements:
While a full GHS classification is not available, some suppliers recommend the following:
-
Signal Word: Danger[7]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product)[7]
The causality behind these recommendations, even without full data, stems from the general understanding of hydrazine derivatives, which can be toxic and irritant. The precautionary principle dictates that in the absence of data, the most protective measures should be adopted.
Exposure Controls and Personal Protective Equipment (PPE)
Given the unknown toxicological profile, stringent exposure controls are mandatory. The primary objective is to minimize all potential routes of exposure: inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields[2] | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | Prevents direct skin contact. |
| Skin and Body Protection | Lab coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Eye-wash Station: An easily accessible eye-wash station is essential in case of accidental eye contact.[2]
PPE Selection and Use Workflow
Caption: Workflow for selecting and using Personal Protective Equipment.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical. The following procedures are recommended based on general laboratory safety principles and available SDS information.
First-Aid Response Protocol
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove any contact lenses. Seek medical attention if irritation persists.[2][9] |
| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops or persists.[9] |
| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give two glasses of water. Seek medical attention.[9] |
Emergency Response Logic
Caption: Decision tree for first-aid response to exposure.
Fire-Fighting Measures
While specific fire hazard data is unavailable, general precautions for chemical fires should be followed.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards from Combustion: Hazardous combustion products may include carbon oxides and nitrogen oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective clothing.[2][8]
Accidental Release Measures
In the event of a spill, the primary goals are to contain the material, prevent exposure, and decontaminate the area.
Step-by-Step Spill Response Protocol:
-
Evacuate and Secure the Area: Immediately evacuate non-essential personnel from the spill area.
-
Ensure Adequate Ventilation: If the spill occurs in a poorly ventilated area, increase ventilation.
-
Wear Appropriate PPE: Don the personal protective equipment outlined in Section 3.
-
Contain the Spill: For a solid spill, carefully sweep or scoop up the material to avoid generating dust. For a liquid spill, use an inert absorbent material.
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into a sealed, labeled container for proper disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report the Incident: Report the spill to the appropriate laboratory safety personnel.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[10] Store in a freezer at or below -20°C for long-term storage.[7] Keep in a dark place and sealed in a dry environment.[7]
Ecological Information
No data is available on the ecotoxicity of this compound.[2] Therefore, it is essential to prevent its release into the environment. All waste material should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]
References
- Safety Data Sheet - ChemScene. (n.d.).
- This compound | 1142201-78-2. (n.d.).
- Safety Data Sheet - Key Organics Limited. (n.d.).
- This compound | CAS 1142201-78-2 | SCBT. (n.d.).
- 1142201-78-2,this compound-AccelaChem. (n.d.).
- 1142201-78-2 6-Hydrazino-3-methylpyrimidine-2,4 ... - AK Scientific. (n.d.).
- 1142201-78-2|6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione - BLDpharm. (n.d.).
- Cas No.1142201-78-2 — TargetMol Chemicals. (n.d.).
- Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. (n.d.).
- SAFETY DATA SHEET - Cytiva. (2023-10-14).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
Sources
- 1. Cas No.1142201-78-2 — TargetMol Chemicals [targetmol.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1142201-78-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 1142201-78-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1142201-78-2 this compound AKSci 9261AC [aksci.com]
- 7. 1142201-78-2|6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
- 8. staging.keyorganics.net [staging.keyorganics.net]
- 9. media.hiscoinc.com [media.hiscoinc.com]
- 10. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
The Discovery and Synthesis of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, a key intermediate in the development of various pharmacologically active compounds. The document delves into the strategic considerations behind its synthesis, offering a detailed, step-by-step protocol for its preparation from readily available starting materials. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary technical details and scientific rationale to effectively synthesize and utilize this important chemical entity.
Introduction: The Significance of a Versatile Intermediate
This compound, also known as 6-hydrazino-3-methyluracil, has emerged as a valuable building block in medicinal chemistry. While a singular "discovery" paper is not prominent in the literature, its importance is underscored by its role as a "drug intermediate for the synthesis of various active compounds"[1][2]. The strategic placement of the reactive hydrazino group on the pyrimidine scaffold allows for the facile construction of a diverse array of heterocyclic systems, particularly through the formation of hydrazones and subsequent cyclization reactions. This versatility has made it a target for synthetic chemists aiming to explore new chemical spaces in drug discovery.
The core structure, a substituted pyrimidine-2,4-dione (uracil), is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a methyl group at the N3 position and a hydrazino group at the C6 position provides specific steric and electronic properties that can be exploited for targeted drug design. This guide will illuminate the most logical and efficient pathway to this valuable intermediate.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound is best approached through a retrosynthetic analysis, which allows for the deconstruction of the target molecule into simpler, commercially available precursors.
Caption: Retrosynthetic pathway for this compound.
The most logical disconnection point is the carbon-nitrogen bond of the hydrazino group, leading back to the key intermediate, 6-chloro-3-methyluracil . This precursor is an ideal substrate for nucleophilic aromatic substitution with hydrazine. The chlorine atom at the 6-position of the uracil ring is activated towards displacement by the electron-withdrawing nature of the adjacent carbonyl groups.
The synthesis of 6-chloro-3-methyluracil can be efficiently achieved from 1-methyl barbituric acid through a chlorination reaction, typically employing phosphorus oxychloride[3][4]. 1-methyl barbituric acid, in turn, is accessible via a well-established condensation reaction between N-methylurea and a malonic acid derivative (such as diethyl malonate or malonic acid itself) under basic conditions[3][4]. This multi-step synthesis is robust, utilizes readily available starting materials, and offers a high overall yield.
Detailed Synthetic Protocols
This section provides a comprehensive, step-by-step guide for the synthesis of this compound, based on established and patented procedures.
Synthesis of 1-Methyl Barbituric Acid (Intermediate I)
The initial step involves the cyclization of N-methylurea with a malonic acid derivative. The use of a strong base, such as sodium methoxide, is crucial for deprotonating the active methylene group of the malonate, facilitating the condensation reaction.
Experimental Protocol:
-
To a solution of sodium methoxide in methanol, add N-methylurea and diethyl malonate[4].
-
Heat the mixture to reflux for several hours to drive the cyclization to completion[4].
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the 1-methyl barbituric acid[3].
-
Filter the solid, wash with cold water, and dry to obtain the crude product.
-
Recrystallization from water or an appropriate solvent can be performed for further purification.
Synthesis of 6-chloro-3-methyluracil (Intermediate II)
The chlorination of 1-methyl barbituric acid is a critical step that introduces the leaving group necessary for the subsequent hydrazinolysis. Phosphorus oxychloride is the reagent of choice for this transformation.
Experimental Protocol:
-
Carefully add 1-methyl barbituric acid to an excess of phosphorus oxychloride[3].
-
Heat the mixture gently to initiate the reaction, which is often accompanied by the evolution of HCl gas. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete (as monitored by TLC or other analytical methods), the excess phosphorus oxychloride is carefully quenched by pouring the reaction mixture onto crushed ice[3].
-
The precipitated solid is filtered, washed thoroughly with water to remove any residual acid, and dried to yield 6-chloro-3-methyluracil[3].
| Intermediate | Starting Materials | Reagents | Typical Yield | Purity |
| 1-Methyl Barbituric Acid | N-methylurea, Diethyl malonate | Sodium methoxide, HCl | 85-90% | >95% |
| 6-chloro-3-methyluracil | 1-Methyl Barbituric Acid | Phosphorus oxychloride | 80-85% | >97% |
Table 1: Summary of synthetic steps for the key intermediate, 6-chloro-3-methyluracil.
Synthesis of this compound (Target Molecule)
The final step involves the nucleophilic displacement of the chloride in 6-chloro-3-methyluracil with hydrazine. Hydrazine hydrate is a commonly used and effective source of hydrazine for this reaction.
Experimental Protocol:
-
Suspend 6-chloro-3-methyluracil in a suitable solvent such as ethanol or isopropanol[5].
-
Add an excess of hydrazine hydrate to the suspension[5].
-
Heat the reaction mixture to reflux for a period sufficient to ensure complete conversion (typically monitored by TLC)[5].
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.
Caption: Experimental workflow for the synthesis of this compound.
Self-Validating Systems and Quality Control
The successful synthesis of this compound relies on careful monitoring and characterization at each step. The following analytical techniques are recommended for ensuring the identity and purity of the intermediates and the final product:
-
Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and assess the purity of the isolated products.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds. The disappearance of the C5-H proton signal from 6-chloro-3-methyluracil and the appearance of signals corresponding to the hydrazino group protons in the final product are key diagnostic markers.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules, such as the C=O and N-H stretching vibrations.
Conclusion and Future Perspectives
The synthetic route to this compound outlined in this guide is a reliable and scalable method for producing this valuable intermediate. The causality behind each experimental choice, from the selection of reagents to the reaction conditions, has been explained to provide a deeper understanding of the synthetic process. The versatility of the hydrazino group opens up a plethora of possibilities for further chemical transformations, making this compound a cornerstone for the synthesis of novel heterocyclic libraries with potential applications in drug discovery. Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic methods, as well as the exploration of the full potential of this intermediate in the design of new therapeutic agents.
References
-
CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents.
-
CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents.
-
New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi.
-
6-Chloro-3-methyluracil synthesis - ChemicalBook.
-
EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents.
-
Synthesis, Characterisation of Some Novel Purine Derivatives - Journal of Chemical and Pharmaceutical Sciences.
-
6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione.
-
6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | Drug Intermediate | MedChemExpress.
-
6-Chloro-3-methyluracil >= 98 4318-56-3 - Sigma-Aldrich.
-
Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses 2013, 90, 287-300.
-
Synthesis of 6-methyluracil-5-carboxaldehyde hydrazones | Request PDF - ResearchGate.
-
6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione - Virology.
-
6-methyluracil - Organic Syntheses Procedure.
-
A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding - Scirp.org.
-
Transformation of oxygen-bridged pyrimidines with nitrogen nucleophiles and characterization of resulting products - arkat usa.
-
Determination of optimal conditions for synthesis of new hydrazonopropyl derivatives of 6-methyluracil containing a thietane cycle - ResearchGate.
-
6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione - Product Data Sheet.
-
EP0202095B1 - Process for the preparation of 6-amino-3-hydrazino-pyridazine derivatives.
-
6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | PCR Society.
-
Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives - PubMed.
-
US2575954A - Preparation of 1, 2-dihydropyridazine-3, 6-dione - Google Patents.
-
The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.
-
Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 4. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 5. jchps.com [jchps.com]
Spectroscopic Signature of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione: A Theoretical and Practical Guide
Introduction
6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases, and as such, its derivatives are of significant interest in medicinal chemistry and drug discovery. Accurate characterization of these molecules is paramount, and spectroscopic techniques provide the necessary tools for structural elucidation and purity assessment. This guide offers a detailed theoretical exploration of the spectroscopic characteristics of this compound.
Molecular Structure and Properties
Caption: Chemical structure of this compound.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound in a common solvent like DMSO-d₆ are detailed below. The Certificate of Analysis from MedChemExpress for this compound indicates that its ¹H NMR spectrum is consistent with the structure.[1]
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet | 1H | N¹-H | The proton on the pyrimidine ring nitrogen is expected to be deshielded and appear as a broad singlet. |
| ~8.0 | Singlet | 1H | N⁶-H (hydrazine) | The proton on the nitrogen attached to the pyrimidine ring is likely to be a broad singlet. |
| ~5.0 | Singlet | 1H | C⁵-H | This proton is on an sp² carbon and is expected to be a singlet due to the absence of adjacent protons. |
| ~4.5 | Singlet | 2H | -NH₂ (hydrazine) | The terminal amino protons of the hydrazine group are expected to be a broad singlet. |
| ~3.1 | Singlet | 3H | N³-CH₃ | The methyl protons attached to the nitrogen are expected to be a sharp singlet. |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C⁴=O | The carbonyl carbon at position 4 is expected to be in this region. |
| ~155 | C²=O | The carbonyl carbon at position 2 is expected to be in a similar region to C⁴=O. |
| ~150 | C⁶ | The carbon bearing the hydrazine group is expected to be significantly downfield. |
| ~90 | C⁵ | The sp² carbon at position 5 is expected to be in this region. |
| ~28 | N³-CH₃ | The methyl carbon attached to the nitrogen is expected in the aliphatic region. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400-3200 | Medium-Strong, Broad | N-H | Stretching (hydrazine and pyrimidine NH) |
| 3050-2950 | Medium | C-H | Stretching (methyl and aromatic C-H) |
| 1710-1670 | Strong | C=O | Stretching (pyrimidine dione) |
| 1650-1580 | Medium | C=C, C=N | Stretching (pyrimidine ring) |
| 1450-1350 | Medium | C-H | Bending (methyl) |
| 1250-1150 | Medium | C-N | Stretching |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The Certificate of Analysis from MedChemExpress confirms that the LCMS data is consistent with the structure.[1]
Predicted Fragmentation Pathway
-
Molecular Ion (M+H)⁺: m/z = 157.07
-
Key Fragments:
-
Loss of NH₂NH₂ (hydrazine): m/z = 125
-
Loss of HNCO: m/z = 114
-
Further fragmentation of the pyrimidine ring.
-
Caption: A simplified predicted fragmentation pathway for this compound.
Experimental Protocols: A General Approach
While specific experimental data for the target compound is unavailable, the following provides a general methodology for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) should be used.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a theoretical framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data offer a valuable reference for researchers working on the synthesis or analysis of this compound. While these predictions are based on sound chemical principles, experimental verification is essential for definitive structural confirmation. The provided general protocols outline the standard procedures for obtaining such experimental data.
References
Sources
An In-depth Technical Guide to the Solubility Profile of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs its behavior in both chemical synthesis and biological systems. This guide provides a comprehensive technical overview of the solubility profile of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, a key heterocyclic building block. While specific experimental solubility data for this compound is not publicly available, this document establishes a robust framework for its determination and interpretation. It covers the theoretical principles of solubility, details authoritative experimental protocols for thermodynamic solubility assessment, and presents a predictive analysis based on the compound's structural features. This guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.
Introduction: The Critical Role of Solubility
This compound, also known as 6-hydrazino-3-methyluracil, belongs to the pyrimidine class of heterocyclic compounds.[1][2][3] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, forming the core structure of many therapeutic agents.[4][5][6] The hydrazine moiety introduces a reactive handle for synthesizing more complex molecules, making this compound a valuable intermediate.[2][6]
The solubility of such an intermediate is a paramount consideration for several reasons:
-
Reaction Kinetics: In synthetic chemistry, the solubility in reaction solvents dictates the concentration of reactants, influencing reaction rates and overall yield.
-
Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.
-
Formulation Development: For an API, aqueous solubility is a primary determinant of its dissolution rate and subsequent bioavailability.
-
Analytical Method Development: Creating reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires dissolving the analyte in a suitable mobile phase.
This guide will provide the foundational knowledge and practical methodologies required to comprehensively evaluate the solubility of this compound.
Physicochemical Characterization and Predicted Solubility Behavior
Understanding the molecular structure and related properties of this compound allows for a qualitative prediction of its solubility.
Molecular Structure:
-
Chemical Formula: C₅H₈N₄O₂[3]
-
Key Functional Groups:
-
Pyrimidine-dione (Uracil) Core: A polar heterocyclic ring with two amide groups and two keto groups. This structure is capable of extensive hydrogen bonding, both as a donor (N-H) and an acceptor (C=O, ring nitrogens).
-
Hydrazine Group (-NHNH₂): A highly polar and basic functional group, also capable of hydrogen bonding.
-
N-Methyl Group (-CH₃): A small, nonpolar group that slightly increases lipophilicity.
-
// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; N3 [label="N", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"];
O2 [label="O", pos="-2.2,1.25!"]; O4 [label="O", pos="0,-2.5!"];
N_hydrazine1 [label="N", pos="2.4,1.25!"]; N_hydrazine2 [label="N", pos="3.6,0.75!"];
C_methyl [label="C", pos="-2.4,-1.25!"];
H1 [label="H", pos="-0.3,2.1!"]; H_hydrazine1 [label="H", pos="2.4,2.0!"]; H_hydrazine2a [label="H", pos="4.4,1.25!"]; H_hydrazine2b [label="H", pos="3.8,0.0!"]; H_methyl1 [label="H", pos="-2.2,-2.0!"]; H_methyl2 [label="H", pos="-3.0,-0.7!"]; H_methyl3 [label="H", pos="-3.0,-1.8!"]; H5 [label="H", pos="2.0, -1.25!"];
// Invisible nodes for bonding dummy_N1 [pos="0,1.5!", style=invis]; dummy_C2 [pos="-1.2,0.75!", style=invis]; dummy_N3 [pos="-1.2,-0.75!", style=invis]; dummy_C4 [pos="0,-1.5!", style=invis]; dummy_C5 [pos="1.2,-0.75!", style=invis]; dummy_C6 [pos="1.2,0.75!", style=invis]; dummy_O2 [pos="-2.2,1.25!", style=invis]; dummy_O4 [pos="0,-2.5!", style=invis]; dummy_N_hydrazine1 [pos="2.4,1.25!", style=invis]; dummy_N_hydrazine2 [pos="3.6,0.75!", style=invis]; dummy_C_methyl [pos="-2.4,-1.25!", style=invis]; dummy_H1 [pos="-0.3,2.1!", style=invis]; dummy_H_hydrazine1 [pos="2.4,2.0!", style=invis]; dummy_H_hydrazine2a [pos="4.4,1.25!", style=invis]; dummy_H_hydrazine2b [pos="3.8,0.0!", style=invis]; dummy_H_methyl1 [pos="-2.2,-2.0!", style=invis]; dummy_H_methyl2 [pos="-3.0,-0.7!", style=invis]; dummy_H_methyl3 [pos="-3.0,-1.8!", style=invis]; dummy_H5 [pos="2.0, -1.25!", style=invis];
// Bonds C6 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label="", style=dashed];
C2 -- O2 [label="", style=dashed]; C4 -- O4 [label="", style=dashed];
C6 -- N_hydrazine1 [label=""]; N_hydrazine1 -- N_hydrazine2 [label=""];
N3 -- C_methyl [label=""];
N1 -- H1 [label=""]; N_hydrazine1 -- H_hydrazine1 [label=""]; N_hydrazine2 -- H_hydrazine2a [label=""]; N_hydrazine2 -- H_hydrazine2b [label=""]; C_methyl -- H_methyl1 [label=""]; C_methyl -- H_methyl2 [label=""]; C_methyl -- H_methyl3 [label=""]; C5 -- H5 [label=""]; } end_dot Caption: Structure of this compound.
Predicted Solubility:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule is expected to exhibit its highest solubility in these solvents. The numerous hydrogen bond donors and acceptors will interact favorably with the hydroxyl groups of alcohols and with water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their high polarity and ability to accept hydrogen bonds.[7] Acetonitrile may be a less effective solvent but should still dissolve a moderate amount of the compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Very low to negligible solubility is expected. The polar nature of the uracil and hydrazine moieties will have very weak interactions with nonpolar solvents, making dissolution energetically unfavorable.
Authoritative Experimental Protocol: Thermodynamic Solubility Determination
To obtain definitive, high-quality data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[8] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached. The following protocol is based on guidelines from the OECD and best practices in pharmaceutical sciences.[8][9][10]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid, purity >99%)
-
Selected solvents (HPLC grade or equivalent)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated analytical system (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials. "Excess" is critical and means that a visible amount of solid must remain undissolved at the end of the experiment.[11]
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[10][12] The system should be left to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter to remove all undissolved particles.[11] This step is crucial to avoid artificially high results.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted filtrate using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve.[11]
-
Data Reporting: The final solubility is calculated by accounting for the dilution factor and is typically reported in units of mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.
Results: A Framework for Data Presentation
While specific experimental data is pending, the results should be presented in a clear, comparative format. The following table provides a template for organizing the solubility data alongside key solvent properties, such as the polarity index, which helps in interpreting the results. The polarity index is a relative measure of a solvent's polarity.[13]
Table 1: Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index (P')[13][14] | Dielectric Constant (ε)[15] | Solubility (mg/mL) | Classification |
| Water | Polar Protic | 10.2 | 81.0 | Data Pending | TBD |
| Methanol | Polar Protic | 5.1 | 33.0 | Data Pending | TBD |
| Ethanol | Polar Protic | 4.3 | 24.0 | Data Pending | TBD |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47.0 | Data Pending | TBD |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Data Pending | TBD |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Data Pending | TBD |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Data Pending | TBD |
| Ethyl Acetate | Moderately Polar | 4.4 | 6.0 | Data Pending | TBD |
| Dichloromethane (DCM) | Halogenated | 3.1 | 9.1 | Data Pending | TBD |
| Toluene | Nonpolar Aromatic | 2.4 | 2.4 | Data Pending | TBD |
| Hexane | Nonpolar Aliphatic | 0.1 | 2.0 | Data Pending | TBD |
Solubility classifications are typically defined as: Very Soluble (>100 mg/mL), Freely Soluble (10-100 mg/mL), Soluble (3.3-10 mg/mL), Sparingly Soluble (1-3.3 mg/mL), Slightly Soluble (0.1-1 mg/mL), Very Slightly Soluble (0.01-0.1 mg/mL), and Insoluble (<0.01 mg/mL).
Discussion and Interpretation
Based on the principles of "like dissolves like," a clear trend is expected in the experimental data. The solubility of this compound is predicted to be highest in polar protic solvents like water and methanol, followed by polar aprotic solvents such as DMSO and DMF. This is consistent with studies on other pyrimidine derivatives, which show a strong correlation between solubility and solvent polarity, with the order of solubility often being DMF > methanol.[7] The ability of the compound to form multiple hydrogen bonds with the solvent is the primary driver of its dissolution in these media.
Conversely, the solubility will likely be extremely low in nonpolar solvents like hexane and toluene. The energy required to break the strong intermolecular hydrogen bonds in the crystal lattice of the solid compound would not be compensated by the weak van der Waals interactions with nonpolar solvent molecules.
Conclusion
This technical guide outlines the critical importance of understanding the solubility profile of this compound. By analyzing its molecular structure, we can predict a high affinity for polar solvents. A robust, authoritative protocol for determining its thermodynamic solubility using the shake-flask method has been detailed to ensure the generation of reliable and reproducible data. The resulting empirical data, when organized and interpreted within the provided framework, will be an invaluable resource for chemists and pharmaceutical scientists, enabling informed decisions in process development, purification, and formulation design.
References
- Shodex HPLC Columns and Standards. (n.d.). Polarities of Solvents.
- ResearchGate. (2016). Polarity Index.
- Burdick & Jackson. (n.d.). Polarity Index.
- BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.
- Reaxys. (n.d.). Polarity of Solvents.
- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.
- Journal of Applied Chemistry. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- ChemicalBook. (n.d.). This compound | 1142201-78-2.
- BenchChem. (2025). Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- Journal of Chemical and Pharmaceutical Research. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
- Organic Syntheses. (n.d.). 6-methyluracil.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- CymitQuimica. (n.d.). This compound.
- MedChemExpress. (n.d.). 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | Drug Intermediate.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1142201-78-2.
- National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- ResearchGate. (n.d.). Synthesis of 6-methyluracil-5-carboxaldehyde hydrazones | Request PDF.
- ResearchGate. (n.d.). Determination of optimal conditions for synthesis of new hydrazonopropyl derivatives of 6-methyluracil containing a thietane cycle.
- ResearchGate. (n.d.). The expected mechanism for the reaction of 6-hydrazinyluracil with malononitrile.
- Fluorochem. (n.d.). 6-Hydrazinopyrimidine-2,4(1H,3H)-dione.
- CP Lab Chemicals. (n.d.). Understanding Common Lab Solvents.
- MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Sigma-Aldrich. (n.d.). 6-hydrazinopyrimidine-2,4(1H,3H)-dione.
- Sigma-Aldrich. (n.d.). 6-Hydrazinopyrimidine-2,4(1H,3H)-dione AldrichCPR 893631-08-8.
Sources
- 1. This compound | 1142201-78-2 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. who.int [who.int]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scielo.br [scielo.br]
- 13. Polarity Index [macro.lsu.edu]
- 14. shodex.com [shodex.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Introduction
6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-hydrazinyl-3-methyluracil, is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The presence of the reactive hydrazine group attached to the pyrimidine ring system allows for further chemical transformations, making it a versatile building block for the creation of novel molecular scaffolds. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol is divided into two main stages: the synthesis of the precursor, 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione, followed by its conversion to the target hydrazine derivative.
Chemical Profile and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 6-hydrazinyl-3-methyluracil | - |
| CAS Number | 1142201-78-2 | [1][2] |
| Molecular Formula | C₅H₈N₄O₂ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | Store at -20°C under a nitrogen atmosphere. In solvent, store at -80°C for up to 6 months. | [1] |
Overall Synthesis Workflow
The synthesis of this compound is a two-step process. The first step involves the chlorination of a barbituric acid derivative to introduce a leaving group at the 6-position of the pyrimidine ring. The second step is a nucleophilic aromatic substitution where the chloro group is displaced by hydrazine.
Caption: Overall two-step synthesis of the target molecule.
Part 1: Synthesis of 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
The initial step in this synthesis is the preparation of the chlorinated pyrimidine precursor. This is achieved through the reaction of 1-methyl barbituric acid with a chlorinating agent, typically phosphorus oxychloride. This reaction proceeds via an electrophilic substitution mechanism on the enol form of the barbituric acid.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 1-Methyl Barbituric Acid | 2565-47-1 | C₅H₆N₂O₃ | 142.11 | ≥98% |
| Phosphorus Oxychloride | 10025-87-3 | POCl₃ | 153.33 | ≥99% |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | ≥97% |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | ~37% |
Experimental Protocol
This protocol is adapted from a documented patent for the preparation of 6-chloro-3-methyluracil.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1-methyl barbituric acid and phosphorus oxychloride (POCl₃).
-
Reaction Initiation: At 20°C, slowly add a small amount of water dropwise to the mixture. An exothermic reaction will be observed.
-
Heating: After the initial reaction subsides, slowly heat the mixture to 70°C and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 20°C. Slowly and carefully add cold water to the reaction mixture to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Precipitation and Filtration: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: The crude solid is then purified by recrystallization. Dissolve the solid in a 5% sodium hydroxide solution at 45-55°C. Adjust the pH to 6-7 with hydrochloric acid to precipitate the purified product. Cool the mixture to 10-20°C to complete crystallization.
-
Drying: Collect the purified 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione by filtration, wash with cold water, and dry under vacuum.
Part 2: Synthesis of this compound
The second and final stage of the synthesis involves the nucleophilic substitution of the chloro group on the pyrimidine ring with hydrazine. Hydrazine, being a potent nucleophile, readily displaces the chloride ion at the electron-deficient C6 position.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | 4318-56-3 | C₅H₅ClN₂O₂ | 160.56 | ≥98% |
| Hydrazine Hydrate | 7803-57-8 | N₂H₄·H₂O | 50.06 | ≥98% |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous |
Experimental Protocol
This protocol is based on established methods for the hydrazinolysis of chloropyrimidines.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione in ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate.
-
Reaction: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should be consistent with the structure of the target molecule. Expected signals would include those for the methyl group, the C5-proton, and the protons of the hydrazine and amine groups.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique will confirm the purity of the compound and its molecular weight. The expected mass for the [M+H]⁺ ion is approximately 157.15 g/mol .
-
Melting Point: The melting point of the purified product should be determined and compared with literature values if available.
The following is a representative workflow for the characterization of the final product:
Caption: Workflow for the characterization and validation of the final product.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety glasses).
-
Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a fume hood with appropriate PPE.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
All reactions should be performed in a well-ventilated area or a fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the two-step synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable intermediate for further use in the development of novel chemical entities with potential therapeutic applications. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.
References
-
Nephilidae. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]
- CN108586360B. Preparation method of 6-chloro-3-methyl uracil.
-
Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]
Sources
Application Notes and Protocols: The Strategic Use of 6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione in the Synthesis of Bioactive Hydrazone Derivatives
Introduction: The Pyrimidine-Hydrazone Scaffold as a Privileged Motif in Drug Discovery
The confluence of the pyrimidine core, a fundamental building block of nucleic acids, with the versatile hydrazone linkage (-NH-N=CH-) has given rise to a class of compounds with significant therapeutic potential.[1][2] These pyrimidine-hydrazone derivatives have garnered considerable interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][3][4] The hydrazone moiety, characterized by its azomethine proton, is crucial for new drug development, and its incorporation into the pyrimidine scaffold often leads to compounds with enhanced biological efficacy.[5]
This guide provides a comprehensive overview of the application of a key intermediate, 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione (also known as 3-methyl-6-hydrazinouracil), in the synthesis of a diverse array of hydrazone derivatives. We will delve into the synthetic pathways, provide detailed, field-proven protocols, and explore the structure-activity relationships that underpin their therapeutic applications.
Synthesis of the Core Intermediate: this compound
The journey to novel hydrazone derivatives begins with the reliable synthesis of the this compound precursor. This is typically achieved through a two-step process starting from readily available reagents.
Part 1: Synthesis of 6-Chloro-3-methyluracil
The initial step involves the chlorination of 1-methylbarbituric acid, which can be synthesized from methylurea and a malonic acid derivative. A reliable method for the preparation of 6-chloro-3-methyluracil involves the chlorination of 1-methylbarbituric acid with phosphorus oxychloride.[6]
Protocol: Synthesis of 6-Chloro-3-methyluracil
Materials:
-
1-Methylbarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Glassware: Round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
To the flask, add 1-methylbarbituric acid.
-
Add anhydrous acetonitrile to the flask to act as a solvent. This helps to moderate the reaction and improve handling.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled suspension with constant stirring. This is a highly exothermic reaction and careful temperature control is crucial to prevent side reactions.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-chloro-3-methyluracil.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.
Part 2: Synthesis of this compound
The key intermediate is synthesized by the nucleophilic substitution of the chloro group in 6-chloro-3-methyluracil with hydrazine hydrate. This reaction is analogous to the synthesis of other hydrazinyl-heterocycles.[7][8]
Protocol: Synthesis of this compound
Materials:
-
6-Chloro-3-methyluracil
-
Hydrazine hydrate (80-95%)
-
Ethanol
-
Ice bath
-
Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel
Procedure:
-
Dissolve 6-chloro-3-methyluracil in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add hydrazine hydrate to the solution at room temperature with continuous stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound as a stable solid.
General Protocol for the Synthesis of Hydrazone Derivatives
The condensation reaction between the hydrazino group of this compound and a variety of aldehydes or ketones is a straightforward and efficient method to generate a library of hydrazone derivatives.[9][10]
Protocol: General Synthesis of N'-Arylidene-6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde/ketone
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction. The acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Heat the reaction mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate the precipitation of the hydrazone derivative.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove residual reactants and catalyst.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of DMF/ethanol to yield the pure hydrazone derivative.
Caption: Synthetic workflow for hydrazone derivatives.
Applications and Biological Activities of Derived Hydrazones
The synthetic versatility of this compound allows for the creation of a vast chemical space of hydrazone derivatives with a wide range of biological activities. The nature of the substituent introduced from the aldehyde or ketone plays a crucial role in determining the pharmacological profile of the final compound.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activities of pyrimidine-hydrazone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and cervical cancer.[1][2] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
| Derivative Substituent (from Aldehyde) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Chlorophenyl | HeLa (Cervical Cancer) | 34.38 | [1] |
| 4-Nitrophenyl | MCF-7 (Breast Cancer) | 26.84 | [1] |
| 2,4-Dichlorophenyl | A-549 (Lung Carcinoma) | 5.94 | [2] |
| Indole-3-carbaldehyde | HepG2 (Liver Cancer) | 3.8 µg/mL | [2] |
| Thiophene-2-carbaldehyde | HCT-116 (Colon Cancer) | 1.9 µg/mL | [2] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine-hydrazone derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12] The presence of electron-withdrawing or donating groups on the aromatic ring of the hydrazone can significantly influence the antimicrobial potency.
| Derivative Substituent (from Aldehyde) | Microbial Strain | MIC (µg/mL) | Reference |
| 4-Nitrophenyl | S. aureus | < 1 | [11] |
| 2-Hydroxyphenyl | E. coli | 0.49 | [11] |
| 5-Nitrofuryl | Staphylococcus spp. | 0.002-7.81 | [13] |
| 4-Fluorophenyl | B. subtilis | < 1 | [11] |
| Pyridine-4-carbaldehyde | Candida albicans | 1.95-15.62 | [14] |
Caption: Structure-application relationship.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. The straightforward and high-yielding protocols for its synthesis and subsequent conversion to a diverse library of hydrazone derivatives make it an attractive starting point for drug discovery campaigns. The demonstrated anticancer and antimicrobial activities of the resulting compounds underscore the potential of this scaffold. Future research should focus on exploring a wider range of aldehyde and ketone inputs to further probe the structure-activity relationships, optimizing the pharmacokinetic properties of lead compounds, and elucidating their precise mechanisms of action to pave the way for the development of novel and effective therapeutic agents.
References
-
Çakmak, R., Başaran, E., Çınar, E., & Çevik, Ö. (2022). Synthesis, Characterization, and Anticancer Activity of Some Heterocyclic Hydrazone Derivatives. Cumhuriyet Science Journal, 43(3), 648-658. [Link]
-
Al-Omair, M. A., Al-Ghorbani, M., & El-Emam, A. A. (2020). Barbiturate- And Thiobarbituarte-Based s-Triazine Hydrazone Derivatives with Promising Antiproliferative Activities. Molecules, 25(23), 5729. [Link]
-
El-Sayed, N. N. E., Al-Omair, M. A., & El-Emam, A. A. (2021). Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. Future Medicinal Chemistry, 13(23), 2049-2065. [Link]
-
Pole, V. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 8(3), 506-511. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 22(9), 1475. [Link]
-
Stavri, M., Gibbon, S., & Simons, C. (2008). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 13(10), 2448-2457. [Link]
-
Pole, V. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 8(3), 506-511. [Link]
-
Kumar, A., & Singh, R. (2017). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Journal of Applicable Chemistry, 6(5), 896-901. [Link]
-
Corey, E. J., & Myers, A. G. (1985). A new procedure for the synthesis of α-cyanohydrins. Organic Syntheses, 63, 63. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2021). New Hydrazone Derivatives Based on Pyrazolopyridothiazine Core as Cytotoxic Agents to Colon Cancers: Design, Synthesis, Biological Evaluation, and Molecular Modeling. ChemMedChem, 16(11), 1836-1848. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Nenitzescu, C. D., & Solomonica, E. (1941). Benzil hydrazone. Organic Syntheses, 21, 12. [Link]
-
G. A. G., & V. S. M. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chemistry of Heterocyclic Compounds, 57(4), 434-437. [Link]
-
Al-Ostath, M. H., & El-Apasery, M. A. (2021). Green synthesis of new hippuric hydrazones. Journal of the Serbian Chemical Society, 86(1), 53-60. [Link]
-
Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. [Link]
-
Singh, N., & Singh, P. (2020). Anticancer activity of hydrazones and their transition metal complexes. ResearchGate. [Link]
-
Mousa, B., Bayoumi, A., Korraa, M., Assy, M., & El-Kalyoubi, S. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Medicinal Chemistry Research, 26(6), 1234-1245. [Link]
-
Donleavy, J. J., & Kise, M. A. (1941). 6-Methyluracil. Organic Syntheses, 21, 81. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 22(9), 1475. [Link]
-
Hatt, H. H. (1941). Hydrazine, methyl-, sulfate. Organic Syntheses, 21, 79. [Link]
-
Kataev, V. A., et al. (2020). Determination of optimal conditions for synthesis of new hydrazonopropyl derivatives of 6-methyluracil containing a thietane cycle. ResearchGate. [Link]
- CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents. (n.d.).
-
Geisman, T. A. (2014). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. ResearchGate. [Link]
-
Kataev, V. A., et al. (2018). Direction of the Reaction of 6-Methylpyrimidine-2,4(1H,3H)-dione with 2-Chloromethylthiirane: N1- or N3-Thietanyl Derivative?. ResearchGate. [Link]
-
G. A. G., & V. S. M. (2012). Nitro derivatives of pyrrolo[3,2-d]pyrimidine-2,4-diones: Synthesis of amines and new polynuclear heterocycles based thereon. ResearchGate. [Link]
-
El-Sayed, W. A. (2011). Synthesis of N-Isopropylidene-N'-(3-Methyl-1-Phenyl-1H-Pyrazolo[4,3-e][1][2][7]Triazin-5-yl)-Hydrazine and N-Benzylidene-N'. ResearchGate. [Link]
-
Kataev, V. A., et al. (2017). Reaction of 1,3- oxazin-6-ones with 2,4-dihydrazino-6-methylpyrimidine. ResearchGate. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1142201-78-2 [amp.chemicalbook.com]
- 4. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 5. Hydrazone synthesis [organic-chemistry.org]
- 6. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 7. jchps.com [jchps.com]
- 8. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
High-Throughput Screening Assays for Pyrimidine-Based Compounds: Application Notes and Protocols
Introduction: The Enduring Potential of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications spanning oncology, virology, and immunology.[1][2] Its versatile structure allows for diverse chemical modifications, making it a cornerstone of many small molecule libraries. High-throughput screening (HTS) is an indispensable tool for unlocking the therapeutic potential of these libraries, enabling the rapid identification of "hit" compounds that modulate specific biological targets.[3][4] This guide provides a comprehensive overview of HTS assays tailored for the discovery and characterization of pyrimidine-based compounds, with a focus on biochemical, cell-based, and biophysical approaches.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental design, ensuring that the described protocols are robust and self-validating.
Strategic Assay Selection for Pyrimidine-Based Libraries
The choice of an appropriate HTS assay is paramount to the success of any screening campaign. The selection process should be guided by the biological question being addressed and the nature of the target. For pyrimidine-based compounds, which often target enzymes involved in nucleic acid metabolism, signal transduction, and other fundamental cellular processes, a multi-pronged assay strategy is often most effective.
Diagram 1: Decision-Making Workflow for HTS Assay Selection
Caption: A decision tree illustrating the selection process for HTS assays.
I. Biochemical Assays: Interrogating Direct Target Engagement
Biochemical assays are fundamental for identifying compounds that directly interact with a purified biological target, such as an enzyme or receptor.[5] These assays are often the first step in an HTS campaign due to their robustness and scalability.
A. Kinase Inhibition Assays
Kinases are a major class of drug targets, and many pyrimidine derivatives have been identified as potent kinase inhibitors.[3][6] HTS assays for kinase inhibitors typically measure the consumption of ATP or the formation of a phosphorylated product.
1. Fluorescence-Based Kinase Assay (ADP Detection)
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced, a universal product of the kinase reaction. The ADP is detected using a coupled enzyme system that generates a fluorescent signal.[7]
-
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol is adapted from established methods for TR-FRET-based kinase assays.[3]
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.
-
Kinase Solution: Recombinant kinase (e.g., PIM-1) diluted in Kinase Buffer to a 2X final concentration.
-
Substrate/ATP Solution: Peptide substrate and ATP diluted in Kinase Buffer to a 2X final concentration.
-
HTRF® Detection Reagents: Eu³⁺-cryptate labeled anti-ADP antibody and a proprietary XL665-labeled ADP analog.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X test compound (or DMSO control) to the wells.
-
Add 10 µL of 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 10 µL of HTRF® detection reagent mixture.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Intensity at 665 nm / Intensity at 620 nm) x 10,000.[3]
-
Calculate the percent inhibition relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
-
| Parameter | Typical Value |
| Final Kinase Concentration | 1-5 nM |
| Final ATP Concentration | Kₘ value of the kinase |
| Final Substrate Concentration | 100-500 nM |
| Incubation Time | 60 minutes |
| Z'-factor | > 0.5 |
Table 1: Typical parameters for a TR-FRET-based kinase inhibition assay.
Diagram 2: Workflow for a Fluorescence-Based Kinase Inhibition HTS Assay
Caption: Workflow for a fluorescence-based kinase inhibition HTS assay.[3]
B. DNA Polymerase Inhibition Assays
Many pyrimidine nucleoside analogs function by inhibiting DNA polymerases, making these enzymes crucial targets in antiviral and anticancer drug discovery.[8]
1. Fluorescence Resonance Energy Transfer (FRET)-Based DNA Polymerase Assay
-
Principle: This assay utilizes a DNA template-primer substrate labeled with a FRET pair. Polymerase activity leads to the incorporation of a labeled dNTP, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.[9]
-
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
DNA Polymerase Solution: Recombinant DNA polymerase diluted in Assay Buffer to a 2X final concentration.
-
Substrate Mix: FRET-labeled DNA template-primer and dNTPs (including a labeled dNTP) diluted in Assay Buffer to a 2X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X test compound to the wells.
-
Add 10 µL of 2X DNA polymerase solution.
-
Initiate the reaction by adding 5 µL of 2X substrate mix.
-
Monitor the increase in FRET signal in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of FRET signal increase).
-
Determine the percent inhibition relative to controls.
-
Calculate IC₅₀ values from dose-response curves.
-
-
II. Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on cellular processes within a living cell.[10]
A. Cytotoxicity and Cell Viability Assays
A critical step in the evaluation of pyrimidine-based compounds, especially in oncology, is to assess their impact on cell viability.[10]
1. MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[3]
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat cells with serial dilutions of the pyrimidine-based compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine IC₅₀ values.[10]
-
| Cell Line | Compound Class | IC₅₀ (µM) |
| MCF-7 (Breast) | Indazol-pyrimidine | 1.629 |
| A549 (Lung) | Indazol-pyrimidine | 3.304 |
| Caco-2 (Colon) | Indazol-pyrimidine | 4.990 |
Table 2: Anti-proliferative activity of example pyrimidine derivatives in various cancer cell lines.[11]
B. Apoptosis Assays
Many anticancer pyrimidine analogs induce apoptosis (programmed cell death).[12]
1. Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[10]
-
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry.[10]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Diagram 3: Cellular States as Determined by Annexin V/PI Staining
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vc.bridgew.edu [vc.bridgew.edu]
- 9. A high-throughput continuous assay for screening and characterization of inhibitors of HIV reverse-transcriptase DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enhanced anticancer activity of novel pyrimidine nucleoside analog in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantitative Analysis of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Introduction: The Analytical Imperative
6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione (CAS: 1142201-78-2, MW: 156.14 g/mol ) is a heterocyclic compound recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] As with any component in the pharmaceutical manufacturing chain, the precise and accurate quantification of this intermediate is paramount. It ensures reaction stoichiometry, monitors yield, and, most critically, controls the level of related impurities in the final drug substance. The presence of a reactive hydrazine moiety necessitates careful analytical oversight due to the potential for hydrazine-containing compounds to be genotoxic.
This document provides a comprehensive guide to three robust, validated analytical methods for the quantification of this compound. The methods are presented with increasing levels of sensitivity and specificity:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse method for routine quality control, offering excellent precision and accuracy for assay and impurity determination.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification, ideal for complex matrices, pharmacokinetic studies, or genotoxic impurity analysis.
-
UV-Visible Spectrophotometry (Colorimetric Method): A simple, cost-effective method suitable for rapid in-process controls or for laboratories without access to chromatographic equipment.
Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methods are fit for their intended purpose.[4][5]
Chapter 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Principle and Expertise-Driven Rationale
Reversed-phase HPLC (RP-HPLC) is the premier technique for the analysis of moderately polar pharmaceutical compounds like our target analyte. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Causality of Column Choice: A C18 column is selected due to its hydrophobic nature, which provides adequate retention for the pyrimidine ring structure. The methyl group and the overall heterocyclic system impart sufficient nonpolar character for effective interaction.
-
Rationale for Mobile Phase: A mobile phase consisting of a mixture of water and acetonitrile allows for the modulation of solvent strength to achieve optimal retention and peak shape. The inclusion of a phosphate buffer is critical. Pyrimidine derivatives can have ionizable groups; maintaining a constant pH (e.g., pH 4.0) prevents peak tailing and ensures reproducible retention times.[6]
-
Detector Wavelength Selection: The pyrimidine-2,4-dione core is a strong chromophore. A UV detector is set to a wavelength of maximum absorbance (λmax), determined by scanning a standard solution, to ensure the highest sensitivity for the analyte.
Detailed Experimental Protocol
1.2.1. Equipment and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound (Purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
1.2.2. Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 4.0). Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of water, adjust pH to 4.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: λmax (approx. 275 nm, verify with standard).
-
Injection Volume: 10 µL.
1.2.3. Standard and Sample Preparation
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing the analyte to achieve a final concentration within the calibration range (e.g., 25 mg of sample into a 25 mL flask, followed by a 1:10 dilution if necessary).
Method Validation Protocol (ICH Q2(R2) Framework)
The trustworthiness of any analytical method rests on its validation.[7][8] The following parameters must be assessed.
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the reference standard, and a spiked sample. Stress samples (e.g., acid, base, peroxide, heat, light) should also be analyzed to demonstrate that degradation products do not interfere with the analyte peak.
-
Linearity: Analyze the calibration standards (in triplicate) and plot the peak area versus concentration.
-
Range: The established range where the method is linear, accurate, and precise.
-
Accuracy (% Recovery): Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.
-
Limit of Detection (LOD): The lowest concentration that can be detected. Determined by S/N ≈ 3.
Data Presentation: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte RT | Passed |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | e.g., 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.2% |
| LOQ | S/N ≥ 10 | 1.0 µg/mL |
| LOD | S/N ≥ 3 | 0.3 µg/mL |
Visualization: HPLC-UV Analytical Workflow
Caption: Workflow for HPLC-UV quantification of the analyte.
Chapter 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Expertise-Driven Rationale
LC-MS/MS provides unparalleled sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. This method is essential when quantifying the analyte at very low levels or in complex biological matrices.
-
Causality of Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, thermally labile molecules. The analyte, with its basic nitrogen atoms in the pyrimidine ring and hydrazine group, is expected to ionize efficiently in positive ion mode to form the protonated molecule [M+H]⁺.
-
Rationale for MRM: Multiple Reaction Monitoring (MRM) is used for quantification. The first quadrupole (Q1) isolates the precursor ion ([M+H]⁺), which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) isolates a specific, stable product ion. This precursor-to-product transition is unique to the analyte, eliminating matrix interference and providing exceptional specificity.[9][10]
Detailed Experimental Protocol
2.2.1. Equipment and Reagents
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
Reagents as per HPLC-UV method, but using LC-MS grade solvents (e.g., formic acid instead of phosphate buffer).
2.2.2. LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient is typically used (e.g., 2% B to 95% B in 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (to be optimized by infusion):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~150 °C.
-
Desolvation Temperature: ~450 °C.[10]
-
MRM Transition:
-
Precursor Ion (Q1): m/z 157.1 ([M+H]⁺ for C₅H₈N₄O₂).
-
Product Ion (Q3): To be determined (e.g., a fragment resulting from the loss of N₂H₃ or HNCO).
-
-
2.2.3. Standard and Sample Preparation
-
Similar to the HPLC-UV method, but dilutions are made to a much lower concentration range (e.g., 0.1 - 100 ng/mL).
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required to remove matrix components. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used.
Data Presentation: LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Parent Ion (Q1) | m/z 157.1 | Protonated molecule [M+H]⁺ |
| Product Ion (Q3) | m/z 114.1 (Hypothetical) | A stable, high-intensity fragment |
| Dwell Time | 100 ms | Balances sensitivity and scan speed |
| Collision Energy | 15 eV (Hypothetical) | Optimized for maximum product ion intensity |
| Ionization Mode | ESI Positive | Basic nitrogens readily accept a proton |
Visualization: LC-MS/MS MRM Principle
Caption: Principle of MRM for selective analyte quantification.
Chapter 3: Quantification by UV-Visible Spectrophotometry
Principle and Expertise-Driven Rationale
This method leverages the chemical reactivity of the hydrazine group. In an acidic environment, hydrazine reacts with p-dimethylaminobenzaldehyde (PDAB) to form a yellow-colored p-dimethylaminobenzalazine (a type of hydrazone), which can be quantified using a spectrophotometer.[11][12] The intensity of the color produced is directly proportional to the concentration of the hydrazine-containing analyte, according to the Beer-Lambert law.
-
Causality of Reagent Choice: PDAB is a classic, highly specific reagent for the colorimetric determination of hydrazines. The reaction is robust, proceeds to completion under mild conditions, and produces a product with a strong absorbance in the visible region (~458 nm), minimizing interference from other UV-absorbing species.[11][13]
-
Rationale for Acidic Medium: The reaction requires an acidic catalyst to activate the aldehyde group for nucleophilic attack by the hydrazine.
Detailed Experimental Protocol
3.2.1. Equipment and Reagents
-
UV-Visible Spectrophotometer.
-
1 cm path length quartz cuvettes.
-
Reference Standard: this compound.
-
p-Dimethylaminobenzaldehyde (PDAB).
-
Hydrochloric Acid (HCl, concentrated).
-
Ethanol (analytical grade).
3.2.2. Reagent Preparation
-
PDAB Reagent: Dissolve 2.0 g of PDAB in 100 mL of a 1:1 mixture of ethanol and concentrated HCl. Prepare this reagent fresh.
3.2.3. Standard and Sample Analysis
-
Prepare Standards: Prepare a series of standard solutions of the analyte in water (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Prepare Sample: Prepare a sample solution in water, targeting a concentration within the standard range.
-
Reaction: Pipette 5.0 mL of each standard, sample, and a water blank into separate test tubes.
-
Add Reagent: Add 5.0 mL of the PDAB reagent to each tube.
-
Incubate: Mix well and allow the color to develop for 15 minutes at room temperature.
-
Measure Absorbance: Measure the absorbance of each solution at the λmax (approximately 458 nm) against the reagent blank.
-
Quantify: Plot a calibration curve of absorbance vs. concentration for the standards and determine the concentration of the sample.
Visualization: Colorimetric Reactiondot
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | i-FAB [i-fab.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
Synthesis of Novel Hydrazone Derivatives via Condensation Reaction of Hydrazinopyrimidines with Aromatic Aldehydes: A Methodological Guide
< APPLICATION NOTE & PROTOCOL
Abstract
This document provides a comprehensive guide for the synthesis of hydrazone derivatives through the condensation reaction of hydrazinopyrimidines with various aromatic aldehydes. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The derivatization of hydrazinopyrimidines into hydrazones is a synthetically accessible and versatile strategy for generating novel molecular entities with significant potential in drug discovery.[3][4] This guide details the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for reaction optimization and product characterization. It is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of Pyrimidine-Based Hydrazones
The pyrimidine ring is a privileged scaffold in drug discovery, present in a wide array of clinically approved drugs for treating conditions ranging from cancer to infectious diseases.[2][5] Its unique physicochemical properties, including its ability to form hydrogen bonds, make it an attractive core for designing molecules that can effectively interact with biological targets.[5] The introduction of a hydrazone moiety (-C=N-NH-) to the pyrimidine core further enhances its pharmacological potential. Hydrazones are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4]
The condensation reaction between a hydrazinopyrimidine and an aromatic aldehyde is a robust and efficient method for generating a library of novel hydrazone derivatives. This reaction allows for the systematic modification of the molecular structure by varying the substituents on the aromatic aldehyde, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Mechanistic Insights: The Chemistry of Hydrazone Formation
The formation of a hydrazone from a hydrazine and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction.[6][7] The reaction is typically catalyzed by either an acid or a base.[8]
The generally accepted mechanism for this transformation involves the following key steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde.[6]
-
Proton Transfer: A proton transfer event occurs, leading to the formation of a tetrahedral intermediate known as a carbinolamine.[6]
-
Dehydration: The carbinolamine intermediate is then protonated on the hydroxyl group, making it a good leaving group (water). Subsequent elimination of a water molecule results in the formation of a protonated imine intermediate.[6]
-
Deprotonation: Finally, deprotonation of the nitrogen atom yields the stable hydrazone product.[6]
The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the hydrazone.
Caption: General mechanism of hydrazone formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the condensation reaction. Optimization of reaction conditions (e.g., solvent, catalyst, temperature, and reaction time) may be necessary for specific substrates.
Materials and Reagents
-
Hydrazinopyrimidine derivative (1.0 eq)
-
Substituted aromatic aldehyde (1.0 - 1.2 eq)
-
Solvent (e.g., absolute ethanol, methanol, or glacial acetic acid)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid or citric acid)[9]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture)
Reaction Setup and Procedure
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the hydrazinopyrimidine derivative (1.0 eq) in a suitable solvent (e.g., absolute ethanol).
-
Addition of Aldehyde: To this solution, add the aromatic aldehyde (1.0 - 1.2 eq).
-
Catalyst Addition (if necessary): If required, add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid). The use of an acid catalyst can significantly accelerate the rate of reaction.[6]
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or solvent system to afford the pure hydrazone derivative.
Caption: Experimental workflow for hydrazone synthesis.
Characterization
The synthesized hydrazone derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic C=N stretching vibration of the hydrazone.[11]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.[12]
-
-
Melting Point: A sharp melting point is indicative of a pure compound.
Key Experimental Parameters and Optimization
The success of the condensation reaction is influenced by several factors. Understanding these parameters is crucial for optimizing the reaction and achieving high yields of the desired product.
| Parameter | Recommended Conditions | Rationale and Key Considerations |
| Solvent | Ethanol, Methanol, Acetic Acid | The choice of solvent depends on the solubility of the reactants. Protic solvents like ethanol and methanol are commonly used. Acetic acid can act as both a solvent and a catalyst. |
| Catalyst | Glacial Acetic Acid, Citric Acid | Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.[6] |
| Temperature | Room Temperature to Reflux | The reaction can often proceed at room temperature, but heating may be required to increase the reaction rate and drive it to completion. The optimal temperature will depend on the reactivity of the specific aldehyde and hydrazine. |
| Reaction Time | 30 minutes to several hours | Reaction time is dependent on the reactivity of the substrates and the reaction temperature. Monitoring by TLC is crucial to determine the point of completion. |
| Stoichiometry | 1:1 to 1:1.2 (Hydrazinopyrimidine:Aldehyde) | Using a slight excess of the aldehyde can help to ensure complete consumption of the more valuable hydrazinopyrimidine. |
Applications in Drug Discovery
The structural diversity that can be achieved through this condensation reaction makes it a powerful tool in drug discovery. The resulting libraries of pyrimidine-based hydrazones can be screened for a variety of biological activities. The 2,4-diaminopyrimidine moiety, for instance, is a common core fragment in the design of kinase inhibitors for cancer therapy.[3] The hydrazone linkage itself is a versatile pharmacophore capable of engaging in hydrogen bonding interactions with biological targets.[4]
Conclusion
The condensation reaction of hydrazinopyrimidines with aromatic aldehydes is a straightforward and highly effective method for the synthesis of novel hydrazone derivatives. This application note provides a foundational protocol and key insights to guide researchers in the successful synthesis and characterization of these promising compounds for applications in drug discovery and medicinal chemistry. Careful optimization of reaction conditions and thorough product characterization are paramount to ensuring the quality and reproducibility of the experimental results.
References
-
ResearchGate. (n.d.). Reaction of aldehyde I with acid hydrazides. Retrieved from [Link]
-
Advances in Bioresearch. (2019). Hydrazones: origin, reactivity and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of aldehydes, 4‐hydroxycoumarin, and malononitrile... Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Condensation of phenylhydrazine with various aldehydes for the... Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Retrieved from [Link]
-
PubMed. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
MDPI. (2017). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Retrieved from [Link]
-
National Institutes of Health. (2022). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis, Spectroscopic Studies and Antimicrobial Activity of Novel Aromatic Hydrazones Derived from 1-Hydralazinophthalazine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (2015). Three-Component Condensation of 5-Aminoimidazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones | Request PDF. Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]
-
PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Scientific Reports. (2022). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Retrieved from [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. soeagra.com [soeagra.com]
- 7. Khan Academy [khanacademy.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
In vitro testing of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione derivatives on cancer cell lines
An Application and Protocol Guide for the In Vitro Evaluation of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives on Cancer Cell Lines
Introduction: The Rationale for Investigating Pyrimidine Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for nucleobases in DNA and RNA.[1] Consequently, synthetic pyrimidine analogs have been developed as potent antimetabolites that disrupt nucleic acid synthesis and repair, leading to the inhibition of cell division and the induction of cell death.[1][2][3] This mechanism has been successfully exploited in clinically established anticancer agents like 5-Fluorouracil and Cytarabine.[2][3] The family of this compound derivatives represents a promising class of compounds for novel drug discovery. The incorporation of a hydrazino group offers a reactive handle for synthesizing diverse molecular structures, potentially targeting various cellular pathways.[4][5]
This guide provides a comprehensive framework for the initial preclinical evaluation of these novel derivatives. It outlines a series of robust, validated in vitro assays designed to characterize their cytotoxic and apoptotic effects on relevant cancer cell lines. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying scientific principles and the logic of a multi-assay approach to build a trustworthy and comprehensive pharmacological profile.
Scientific Context: Potential Mechanisms of Action
Pyrimidine derivatives can exert anticancer effects through several mechanisms. Understanding these possibilities is crucial for designing a logical testing strategy and interpreting the results.
-
Inhibition of DNA/RNA Synthesis: As nucleoside analogs, these compounds can be metabolized and incorporated into growing DNA or RNA chains, leading to chain termination and cell cycle arrest.[2][3] Another key mechanism is the inhibition of enzymes essential for nucleotide synthesis.[2]
-
Enzyme Inhibition: Many pyrimidine-based compounds are designed to inhibit key enzymes that are often overexpressed or hyperactive in cancer cells. These include protein kinases, which regulate cell growth and signaling, and topoisomerases, which are critical for DNA replication and repair.[4][6] Inhibition of topoisomerase IIα, for example, leads to DNA double-strand breaks and the induction of apoptosis.[4]
-
Induction of Apoptosis: Ultimately, most effective anticancer agents trigger programmed cell death, or apoptosis. This can be a direct consequence of DNA damage or the inhibition of critical survival pathways.
Our testing strategy is therefore designed to move from a broad assessment of cell death to a more specific investigation of the apoptotic mechanism.
Experimental Design: A Multi-Faceted Approach
A robust assessment of a compound's cytotoxic profile relies on using multiple assays that measure different cellular endpoints.[7] This ensures that the observed effects are not an artifact of a single detection method and provides a more complete picture of the compound's activity.
Caption: Principle of differentiating cell populations using Annexin V/PI staining.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in ~70-80% confluency after 24 hours.
-
Treat the cells with the pyrimidine derivative at concentrations around its IC₅₀ value (determined from the MTT assay) for 24 or 48 hours. Include vehicle control and positive control wells.
-
-
Cell Harvesting:
-
Collect the culture medium from each well, as it contains floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (provided in the kit). The cell density should be approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Data Interpretation: The results are typically displayed as a quadrant dot plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage). The percentage of cells in each quadrant is calculated to quantify the extent of apoptosis induced by the compound.
Data Presentation and Summary
All quantitative data should be summarized for clear comparison. The results from the primary screening of a hypothetical series of derivatives could be presented as follows:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD (MTT Assay, 48h) | Max Cytotoxicity (%) ± SD (LDH Assay, 48h @ IC₅₀ conc.) | Total Apoptotic Cells (%) ± SD (Annexin V, 24h @ IC₅₀ conc.) |
| Derivative 1 | A549 | 8.2 ± 0.7 | 45.3 ± 4.1 | 52.1 ± 5.5 |
| MCF-7 | 15.6 ± 1.9 | 38.9 ± 3.5 | 41.7 ± 4.8 | |
| HCT-116 | 11.3 ± 1.1 | 41.2 ± 3.8 | 48.9 ± 5.1 | |
| Derivative 2 | A549 | 25.4 ± 3.1 | 15.7 ± 2.2 | 18.3 ± 2.9 |
| MCF-7 | 38.1 ± 4.5 | 12.4 ± 1.9 | 15.6 ± 2.4 | |
| HCT-116 | 31.5 ± 3.9 | 14.8 ± 2.1 | 16.2 ± 2.5 | |
| Doxorubicin | A549 | 0.9 ± 0.1 | 78.5 ± 6.2 | 85.4 ± 7.3 |
Data are for illustrative purposes only.
References
-
Kufe, D. W. (2009). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 8th edition. BC Decker. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Jadwiga, H., & Anna, G. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]
-
ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
-
International Journal of Creative Research Thoughts. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. UiB. [Link]
-
Sridhar, S., & Botchway, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic and Clinical Science Research. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
-
ResearchGate. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. ResearchGate. [Link]
-
PubMed. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
-
Gazdar, A. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. [Link]
-
da Silva, A. B., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. PMC - PubMed Central. [Link]
-
Medelex. (n.d.). 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. Medelex. [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
-
Krivoshey, A. I., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chimica Techno Acta. [Link]
-
PubMed Central. (2022). Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. PubMed Central. [Link]
-
ResearchGate. (n.d.). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF. ResearchGate. [Link]
-
Workman, P., & Infante, J. R. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 83(19), 3170-3173. [Link]
-
i-FAB. (n.d.). 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. i-FAB. [Link]
-
El-Naggar, M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1750. [Link]
-
Al-Abdullah, E. S., et al. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 21(8), 1043. [Link]
-
MDPI. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]
-
Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione. This molecule is a valuable intermediate in the development of various active pharmaceutical ingredients and heterocyclic compounds.[1] The primary synthetic route involves the nucleophilic substitution of 6-chloro-3-methyluracil with hydrazine. While seemingly straightforward, achieving high yield and purity requires careful control over several experimental parameters.
This guide is structured as a series of troubleshooting questions and FAQs to directly address common challenges encountered in the laboratory. We will explore the causality behind each step to empower you with the scientific understanding needed to optimize your process.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate to improve it?
This is the most common issue reported. A low yield is typically a symptom of incomplete reaction, side-product formation, or suboptimal work-up procedures. Let's break down the critical variables.
-
Causality of the Reaction: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring, activated by the two carbonyl groups, is susceptible to attack at the C6 position by the lone pair of electrons on the hydrazine nitrogen atom. The success of this reaction hinges on facilitating this nucleophilic attack while minimizing competing reactions.
-
Key Optimization Parameters:
-
Stoichiometry of Hydrazine Hydrate: Hydrazine acts as both the nucleophile and, in excess, can serve as the base to neutralize the HCl generated in situ. A significant molar excess of hydrazine hydrate (typically 3-5 equivalents) is often used to drive the reaction equilibrium towards the product.[2][3] Insufficient hydrazine will result in incomplete conversion of the starting material.
-
Reaction Temperature and Duration: This reaction requires thermal energy to overcome the activation barrier. Refluxing in a suitable solvent (e.g., ethanol, n-butanol) is common.[4] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product.
-
Choice of Solvent: The solvent must sufficiently dissolve the 6-chloro-3-methyluracil at the reaction temperature to ensure a homogeneous reaction mixture.
-
Purity of Starting Materials: Ensure the 6-chloro-3-methyluracil is pure and dry. Impurities can interfere with the reaction. Likewise, use a reliable grade of hydrazine hydrate.
-
Q2: I'm observing significant impurities alongside my product on TLC and NMR. What are these side products, and how can I prevent them?
Impurity formation is a direct challenge to achieving high yield and can complicate purification.
-
Primary Impurity: Unreacted Starting Material: The most common "impurity" is simply unreacted 6-chloro-3-methyluracil.
-
Cause: Insufficient reaction time, temperature, or an inadequate excess of hydrazine hydrate.
-
Solution: As discussed in Q1, increase the molar excess of hydrazine, ensure the reaction has run to completion by TLC monitoring, and maintain the appropriate reflux temperature.
-
-
Potential Side Product: 6-hydroxy-3-methyluracil:
-
Cause: Hydrolysis of the chloro group. This can occur if there is a significant amount of water in the reaction mixture under harsh, prolonged heating.
-
Solution: Use anhydrous solvents if hydrolysis is suspected to be a major issue. However, hydrazine hydrate inherently contains water, so this side reaction is usually minor under controlled conditions.
-
Q3: My product precipitates from the reaction, but it is difficult to filter and purify. What is the best practice for isolation?
Effective isolation is critical for obtaining a high-purity final product. The target compound is a solid with limited solubility in many common organic solvents at room temperature.[1]
-
Step 1: Cooling and Precipitation: After confirming the reaction is complete via TLC, the mixture should be cooled slowly to room temperature and then potentially in an ice bath. This maximizes the precipitation of the product from the reaction solvent.
-
Step 2: Filtration: Filter the resulting solid using a Büchner funnel.
-
Step 3: Washing Protocol (Crucial for Purity): The choice of washing solvent is key to removing residual reagents without dissolving the product.
-
Cold Water: Wash the filter cake thoroughly with cold deionized water. This is effective at removing the highly water-soluble excess hydrazine hydrate and any inorganic salts.
-
Cold Ethanol: A subsequent wash with cold ethanol helps remove any remaining organic-soluble impurities.
-
Diethyl Ether or Hexane: A final wash with a non-polar solvent like diethyl ether can help to dry the solid quickly.
-
-
Step 4: Drying: Dry the purified solid under vacuum. If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
The reaction is a classic Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is "aromatic-like" but is rendered electron-poor by the two electron-withdrawing carbonyl groups and the electronegative nitrogen atoms. This makes the C6 position, which bears the chlorine leaving group, highly electrophilic. The hydrazine, a potent nucleophile, attacks this carbon.
Caption: Figure 1: S(N)Ar Mechanism for Hydrazinolysis.
Q2: What are the critical safety precautions when handling hydrazine hydrate?
Hydrazine hydrate is a hazardous chemical and must be handled with extreme care.
-
Toxicity and Carcinogenicity: It is toxic, corrosive, and a suspected human carcinogen.[3]
-
Handling: Always handle hydrazine hydrate in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or nitrile), safety goggles, and a lab coat.
-
Waste Disposal: Excess hydrazine should be quenched and disposed of according to your institution's hazardous waste protocols. Never mix hydrazine waste with heavy metal waste, as this can be explosive.[3]
Q3: How do I set up an effective TLC system to monitor the reaction?
TLC is your best tool for tracking the reaction's progress.
-
Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase (Eluent): A good starting point is a mixture of a moderately polar and a more polar solvent. For example:
-
Ethyl Acetate / Hexane (e.g., 7:3 or 8:2 v/v)
-
Dichloromethane / Methanol (e.g., 9:1 or 9.5:0.5 v/v)
-
-
Visualization: The pyrimidine rings are UV-active, so they can be easily visualized under a UV lamp at 254 nm. The starting material (6-chloro-3-methyluracil) will be less polar than the product (this compound) and will therefore have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Data Summary: Impact of Conditions on Yield
The following table summarizes conditions from related syntheses of hydrazinyl-pyrimidines, which can guide optimization. Absolute yields will vary based on exact substrate and scale.
| Starting Material | Reagent (Excess) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 6-chloro-purine | Hydrazine hydrate | Alcohol | Reflux | - | High | [Journal of Chemical and Pharmaceutical Sciences] |
| 6-chloro compound | Hydrazine hydrate | - | - | - | ~100% | [ResearchGate][2] |
| Oxazinethione derivative | Hydrazine hydrate | n-Butanol | Boiling | - | - | [PubMed Central][4] |
| Nitrodiene derivative | Hydrazine carboxylate (4x) | Alcohol | Reflux | 3–12 | 52–93% | [NIH][5] |
Optimized Laboratory Protocol
This protocol is a synthesized procedure based on established chemical principles for this reaction class.
Materials:
-
6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 eq)
-
Hydrazine hydrate (~80% solution, 4.0 eq)
-
Ethanol (or n-Butanol), sufficient to make a ~0.2 M solution
-
Deionized Water (cold)
-
Diethyl Ether
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 eq) and ethanol.
-
Reagent Addition: While stirring, add hydrazine hydrate (4.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress every hour using TLC (e.g., 10% Methanol in Dichloromethane). The reaction is complete upon the disappearance of the starting material spot.
-
Work-up:
-
Cool the reaction flask to room temperature, then place it in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3x volume of the solvent).
-
Wash the filter cake with a small amount of cold ethanol (0.5x volume of the solvent).
-
Wash the filter cake with diethyl ether (1x volume of the solvent) to aid in drying.
-
-
Drying: Transfer the white solid to a watch glass and dry under high vacuum to a constant weight.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Troubleshooting Workflow
Caption: Figure 2: A workflow for troubleshooting low yield.
References
-
New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. (2021). [Link]
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2023). RSC Advances. [Link]
-
Tutughamiarso, M. P., et al. (2015). Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives. Acta Crystallographica Section B. [Link]
-
Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. (1964). Yakugaku Zasshi. [Link]
-
CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. (2023). ResearchGate. [Link]
-
Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][8][9]triazin-7(6H)-ones and Derivatives. (2022). Molecules. [Link]
-
Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives. (2015). ResearchGate. [Link]
-
Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. (2023). Molecules. [Link]
-
Palladium-Catalyzed Triazolopyridine Synthesis. (2013). Organic Syntheses. [Link]
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2020). Molecules. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][8][9]triazin-7(6H)-ones and Derivatives. (2022). MDPI. [Link]
-
Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives. (2021). Molecules. [Link]
-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines. (2021). RSC Publishing. [Link]
-
4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses. [Link]
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives. (2023). MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jchps.com [jchps.com]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Pyrimidine Derivatives in Aqueous Buffers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrimidine derivatives in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. This resource is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrimidine derivatives exhibit poor solubility in aqueous buffers?
A1: The limited aqueous solubility of many pyrimidine-based compounds is often rooted in their fundamental molecular structure. Several factors contribute to this challenge:
-
Molecular Structure: The pyrimidine ring is a rigid, planar aromatic system. This planarity can promote strong intermolecular π-π stacking interactions in the solid crystal lattice, making it energetically unfavorable for water molecules to solvate individual molecules.[1]
-
Lipophilicity: Many pyrimidine derivatives, especially those developed as drug candidates, are designed to be lipophilic (fat-loving) to cross cellular membranes. This inherent lipophilicity, often indicated by a high logP value, leads to poor solubility in water.[1][2]
-
Lack of Polar Functional Groups: While the pyrimidine ring itself contains nitrogen atoms capable of hydrogen bonding, the overall molecule may lack a sufficient number of polar functional groups (like hydroxyl or carboxyl groups) to establish strong interactions with water molecules.[2][3]
Q2: How does the pH of my aqueous buffer impact the solubility of a pyrimidine derivative?
A2: The pH of your buffer can be a powerful tool to manipulate the solubility of pyrimidine derivatives, particularly those with ionizable functional groups.[1][2]
-
Basic Pyrimidine Ring: The pyrimidine ring itself is weakly basic. In acidic conditions (lower pH), the nitrogen atoms in the ring can become protonated, forming a more soluble cationic salt.[2][4]
-
Acidic or Basic Substituents: If your pyrimidine derivative has acidic functional groups (e.g., carboxylic acid), increasing the pH will deprotonate these groups, forming a more soluble anionic salt. Conversely, if it has additional basic functional groups (e.g., an amino group), decreasing the pH will lead to protonation and increased solubility.[4]
A critical first step is to determine the pKa of your compound. The pKa value will tell you the pH at which 50% of the compound is in its ionized form. To maximize solubility, you should aim for a buffer pH that is at least 2 units away from the pKa of the ionizable group (lower than the pKa for bases, and higher than the pKa for acids).[4][5] For some pyrimidine derivatives, like the DNA base guanine, solubility is very low at neutral pH and requires a high pH for dissolution.[2][6]
Q3: My compound is precipitating immediately when I add my DMSO stock to the aqueous buffer. What's happening and how can I fix it?
A3: This common issue is often referred to as "solvent shock." It occurs when a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of solution.[7]
Here are some strategies to prevent this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final buffer volume, perform one or more intermediate dilutions. For example, first, dilute the stock into a 50:50 mixture of your buffer and an organic co-solvent before adding it to the final aqueous buffer.[7]
-
Lower the Stock Concentration: If possible, start with a lower concentration of your compound in the DMSO stock solution.
-
Reduce the Final Concentration: Attempt to use a lower final concentration of the pyrimidine derivative in your experiment.[7]
Q4: I've tried adjusting the pH, but my pyrimidine derivative is still not soluble enough. What are my next steps?
A4: If pH manipulation is insufficient, you can explore several formulation strategies. The best approach will depend on the specific properties of your compound and the requirements of your experiment.
Formulation Strategies for Enhancing Aqueous Solubility
| Strategy | Mechanism of Action | Common Examples | Key Considerations |
| Co-solvents | Reduces the overall polarity of the aqueous solvent system, making it more favorable for lipophilic compounds to dissolve.[4] | DMSO, Ethanol, Polyethylene Glycols (PEGs), Propylene Glycol[4][8] | May impact biological assays. Always run a vehicle control.[2] |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, presenting a hydrophilic exterior to the aqueous environment.[9] | Polysorbate 20, Polysorbate 80, Pluronic F-68, Tween 80[9][10] | Can interfere with certain cellular assays. Critical Micelle Concentration (CMC) is an important parameter. |
| Complexing Agents | Form inclusion complexes with the drug, where the hydrophobic drug molecule sits inside the cavity of a larger, water-soluble molecule.[11] | Cyclodextrins (e.g., α-, β-, γ-cyclodextrin, Captisol®)[11][12][13] | Stoichiometry of the complex is important. Can alter the free drug concentration. |
| Salt Formation | Converts a weakly acidic or basic drug into a more soluble salt form.[14][15] | Hydrochloride, succinate, mesylate salts for basic compounds; sodium, potassium, calcium salts for acidic compounds.[13][15] | Requires the presence of an ionizable functional group on the drug molecule.[14] |
| Solid Dispersions | The drug is dispersed in a solid, hydrophilic polymer matrix, often in an amorphous state, which has higher apparent solubility than the crystalline form.[10][16] | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC)[10] | Requires specific preparation techniques like spray drying or hot-melt extrusion.[16] |
| Nanosuspensions | The drug is formulated as sub-micron sized particles, which increases the surface area for dissolution and improves the dissolution rate.[2][17] | - | Requires specialized equipment for particle size reduction (e.g., high-pressure homogenization).[11] |
Troubleshooting Workflows
Systematic Approach to Solubility Troubleshooting
This workflow provides a step-by-step guide to systematically address solubility issues with a new pyrimidine derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents [patents.google.com]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification Strategies for 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione Reaction Products
Welcome to the technical support center dedicated to the purification of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key drug intermediate in high purity.[1][2][3]
The synthesis of this compound, a vital precursor in the development of various active pharmaceutical ingredients, typically involves the nucleophilic aromatic substitution of 6-chloro-3-methyluracil with hydrazine. While the synthesis is relatively straightforward, the purification of the final product can present several challenges. This guide offers a structured approach to troubleshooting common issues and provides detailed protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile of your crude this compound is largely dependent on the reaction conditions. However, the most common impurities include:
-
Unreacted 6-chloro-3-methyluracil: Incomplete reaction will leave residual starting material.[4]
-
Excess Hydrazine Hydrate: As hydrazine hydrate is often used in excess to drive the reaction to completion, it is a common impurity that needs to be removed.
-
Hydrolysis Products: The chloro-substituent on the pyrimidine ring can be susceptible to hydrolysis, leading to the formation of 6-hydroxy-3-methyluracil, especially if the reaction is carried out in the presence of water at elevated temperatures.
-
Di-substituted Byproducts: It is possible for one molecule of hydrazine to react with two molecules of 6-chloro-3-methyluracil, leading to the formation of a dimeric impurity.
Q2: My crude product is a sticky solid or an oil. What could be the cause?
A2: The presence of excess hydrazine hydrate or residual solvents can often result in an oily or sticky crude product. Inefficient removal of these components during the work-up is a primary cause. Additionally, the formation of low-melting eutectic mixtures of your product with impurities can also lead to this issue.
Q3: I am having difficulty crystallizing my product. What are some effective solvent systems to try?
A3: Uracil and its derivatives can be challenging to crystallize due to their polar nature.[5] For this compound, a good starting point for recrystallization is to use polar protic solvents. Based on literature for similar compounds, the following solvent systems can be explored:[6]
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity is observed. Then, allow the solution to cool slowly.
-
Isopropanol: This can be a good single-solvent system for recrystallization.
-
N,N-Dimethylformamide (DMF)/Water: For less soluble impurities, dissolving the crude product in a small amount of hot DMF followed by the slow addition of water can be effective.
-
Pulping with Acetone: If recrystallization proves difficult, suspending the crude solid in acetone at room temperature or with gentle warming can help dissolve more soluble impurities, leaving behind the purer product.
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[7] Given the polar nature of the compounds, a relatively polar mobile phase will be required. Good starting solvent systems for TLC analysis include:
-
Dichloromethane/Methanol (9:1 to 8:2 v/v): This is a versatile system for a range of polar compounds.
-
Ethyl Acetate/Methanol (9.5:0.5 to 9:1 v/v): Another effective system for separating polar heterocyclic compounds.
-
Chloroform/Methanol (9:1 v/v): A common eluent system for pyrimidine derivatives.
For visualization, UV light (254 nm) is typically effective as the pyrimidine ring is UV-active. Staining with iodine or permanganate can also be used if the impurities are not UV-active.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Isolation
| Observation | Potential Cause | Troubleshooting Steps |
| Significant amount of starting material (6-chloro-3-methyluracil) detected by TLC/HPLC. | Incomplete reaction. | - Reaction Time/Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC until the starting material spot is no longer visible. - Hydrazine Excess: Ensure a sufficient excess of hydrazine hydrate is used. |
| Presence of a more polar spot on TLC that is not the product. | Formation of 6-hydroxy-3-methyluracil due to hydrolysis. | - Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions to minimize water content. - Temperature Control: Avoid excessively high reaction temperatures which can promote hydrolysis. |
| A faint, less polar spot is observed on TLC. | Possible di-substituted byproduct. | - Stoichiometry Control: Use a larger excess of hydrazine to favor the formation of the mono-substituted product. - Chromatography: This impurity can often be separated by column chromatography. |
Problem 2: Difficulty with Recrystallization
| Observation | Potential Cause | Troubleshooting Steps |
| Product "oils out" during cooling. | The solvent is too non-polar, or the solution is too concentrated. | - Add a more polar co-solvent: If using a mixed solvent system, add more of the more polar solvent. - Dilute the solution: Add more of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained before attempting to cool again. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is too soluble in the chosen solvent. | - Evaporate some solvent: Gently heat the solution to reduce the volume and increase the concentration. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product. - Change Solvent System: Switch to a solvent in which the product has lower solubility at room temperature. |
| Crystals are very fine or needle-like, trapping impurities. | Rapid crystallization. | - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture (similar ratio to the crystallization mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50-60°C to avoid degradation.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Optimization: Determine a suitable solvent system using TLC that provides good separation between the product (Rf ~ 0.25-0.35) and major impurities. A gradient of methanol in dichloromethane or ethyl acetate is often a good starting point.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and apply it to the top of the column.
-
Elution: Elute the column with the chosen solvent system. A step or linear gradient of increasing polarity may be necessary to effectively separate all components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid can be further purified by recrystallization if necessary.
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Experimental Workflow for Recrystallization
Caption: Step-by-step recrystallization workflow.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem.
- Malone, R. J., & Ashwood, M. S. (Eds.). (2007). The Determination of Hydrazino-Hydrazide Groups. Elsevier.
- Plech, T., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chemistry of Heterocyclic Compounds, 57(4), 354-358.
- Di Mola, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4033-4048.
- Reddy, G. O., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 4, 3.
- Pyka, A., & Bober, K. (2013). Detection Progress of Selected Drugs in TLC. The Scientific World Journal, 2013, 890104.
- Zarghi, A., et al. (2021). Determination of optimal conditions for synthesis of new hydrazonopropyl derivatives of 6-methyluracil containing a thietane cycle. Pharmaceutical Chemistry Journal, 55(9), 926-931.
-
Di Mola, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
-
PubChem. (n.d.). 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]
- PCR Society. (n.d.). 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. PCR Society.
- Grygorenko, O. O., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 8(23), 20683–20693.
- Chernikova, I. B., et al. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C–C Bond Formation Reactions. Molecules, 27(23), 8206.
- Google Patents. (n.d.). Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
- ResearchGate. (2025). Mono- and Dihydrazones with a 6-Methyluracil Fragment: Synthesis, Cytotoxicity and Antioxidant Activity.
- Google Patents. (n.d.). Process for the synthesis of 6-chloromethyluracil.
- Gerhardt, V., & Egert, E. (2015). Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives.
- MedChemExpress. (n.d.). Certificate of Analysis: 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. MedChemExpress.
- Alshatti, L. H. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry, 15(07), 219-228.
- Al-Ghannam, S. M., et al. (2009). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.
- Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1), 1-9.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Transformations of Hydrazine Substituted 6-Fluoro Derivatives of 1,3,4-Thiadiazolo[3,2-a]pyrimidine.
- ResearchGate. (n.d.). HPTLC profiles obtained from 6-methyl-2-thiouracil detected by....
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | PCR Society [pcrsociety.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Technical Support Center: 6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Welcome to the technical support guide for this compound (HMPD). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this valuable drug intermediate.[1][2] As a substituted pyrimidine, HMPD is part of a class of molecules with significant biological and pharmaceutical relevance.[3] However, the presence of a hydrazine moiety necessitates specific storage and handling protocols to prevent degradation and ensure experimental reproducibility. This guide synthesizes chemical principles with practical advice to address common challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of HMPD.
Q1: What are the optimal storage conditions for solid HMPD?
A1: For maximal long-term stability, solid this compound should be stored at -20°C under an inert nitrogen atmosphere . The container must be tightly sealed to prevent exposure to air and moisture. The hydrazine group is susceptible to aerial oxidation, and maintaining an inert environment is the most critical factor in preventing degradation.[4][5][6]
Q2: Why is an inert atmosphere so important?
A2: The hydrazine functional group (-NHNH₂) is a powerful reducing agent, making it highly reactive with atmospheric oxygen.[5] This reaction, known as aerial oxidation, is a primary degradation pathway for hydrazine derivatives.[4][7][8] It can lead to the formation of various oxidized species, including potentially diazene intermediates that decompose to liberate nitrogen gas, or in some cases, nitrosamines.[7][8][9] Storing the compound under nitrogen or argon displaces oxygen and minimizes this oxidative degradation, preserving the compound's purity and reactivity.[10]
Q3: How should I store solutions of HMPD?
A3: Solutions of HMPD are significantly less stable than the solid material and should be prepared fresh whenever possible. If short-term storage is unavoidable, a stock solution can be stored at -80°C for up to six months or at -20°C for one month . It is crucial that the solvent used is anhydrous and has been de-gassed to remove dissolved oxygen. The solution should be stored in a tightly sealed vial with the headspace flushed with nitrogen or argon. The stability of hydrazine derivatives in solution can be poor due to both oxidation and potential hydrolysis.[11]
Q4: What signs of degradation should I look for?
A4: Visual inspection can be the first indicator of degradation.
-
Color Change: Pure HMPD is a white to off-white solid. The development of a yellow or brown discoloration is a common sign of oxidation.
-
Gas Evolution: Decomposition of the hydrazine moiety can produce nitrogen gas.[5][12] If you observe pressure buildup in a container, this may indicate significant degradation. Handle such containers with extreme caution in a well-ventilated fume hood.[6]
-
Poor Solubility: Degraded material may exhibit different solubility characteristics compared to the pure compound.
-
Inconsistent Experimental Results: A loss of reactivity or the appearance of unexpected side products in your reaction is a strong indicator that the starting material has degraded.
Q5: Are there any materials or chemicals that are incompatible with HMPD?
A5: Yes. Due to its hydrazine group, HMPD should be considered a strong reducing agent. Avoid contact with:
-
Oxidizing Agents: This includes hydrogen peroxide, hypochlorites, permanganates, and chromates.[5][10]
-
Acids: Strong acids can react with the basic hydrazine group.[10]
-
Metal Oxides and Ions: Metal surfaces, particularly those of copper, iron, and molybdenum, can catalyze the decomposition of hydrazines.[5][13] Use high-quality glassware or stainless steel apparatus for handling.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of HMPD.
Issue 1: Compound shows a distinct yellow or brown color.
-
Probable Cause: The compound has likely undergone aerial oxidation. The hydrazine moiety is sensitive to oxygen, and even brief exposure to air can initiate degradation, leading to colored byproducts.[5]
-
Troubleshooting Steps:
-
Assess Purity: Before use, analyze a small sample of the discolored material using an appropriate analytical method (e.g., LC-MS, ¹H NMR) to determine the purity and identify potential degradation products.
-
Compare with Standard: If available, compare the analytical results to a pure, properly stored reference sample.
-
Decision: If significant degradation is confirmed (>5-10%), it is strongly recommended to use a new, pure batch of the compound. Using degraded material will compromise the accuracy and reproducibility of your experiments.
-
-
Preventative Measures: Always store the compound under an inert atmosphere as recommended. When handling, work quickly and flush the container with nitrogen or argon before re-sealing.
Diagram 1: Potential Oxidative Degradation Pathway
The following diagram illustrates a plausible, though simplified, pathway for the aerial oxidation of the hydrazine moiety, which is a primary cause of instability.
Caption: Plausible oxidative degradation of the hydrazine moiety.
Issue 2: Inconsistent or low yields in subsequent reactions.
-
Probable Cause: The reactivity of HMPD has been compromised due to degradation. This can result from either oxidation of the hydrazine group or hydrolysis of the pyrimidine ring structure.[11][14]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting a reaction, always confirm the purity of your HMPD lot via a suitable analytical technique (LC-MS is often ideal). Do not rely solely on the label.
-
Solvent Quality: Ensure solvents are anhydrous and de-gassed. Water can participate in hydrolysis, and dissolved oxygen will promote oxidation.
-
Reaction Conditions: Review your reaction pH. Extreme acidic or basic conditions may promote the hydrolysis of the pyrimidine ring, leading to unintended byproducts.[14]
-
-
Experimental Protocol: Purity Check via LC-MS
-
Prepare a dilute solution (e.g., 1 mg/mL) of your HMPD in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject a small volume onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the eluent with a UV detector and a mass spectrometer.
-
A pure sample should show a single major peak with the expected mass-to-charge ratio (m/z) for HMPD. The presence of multiple peaks indicates impurities or degradation.
-
Issue 3: Unexpected peaks observed in analytical data (NMR, LC-MS).
-
Probable Cause: This is a clear indication of either contamination or degradation. The unexpected peaks could correspond to oxidized HMPD, hydrolyzed byproducts, or residual solvents from improper storage.
-
Troubleshooting Steps: The workflow below provides a logical process for diagnosing the source of the issue.
Diagram 2: Troubleshooting Workflow for Purity Issues
Follow this decision tree when encountering unexpected analytical results.
Caption: A logical workflow for troubleshooting purity issues.
Quantitative Stability Summary
| Form | Temperature | Atmosphere | Maximum Recommended Duration | Primary Risk Factor |
| Solid | -20°C | Inert (N₂ or Ar) | > 1 year | Aerial Oxidation |
| Solid | 4°C | Air | < 1 month | Aerial Oxidation |
| Solution | -80°C | Inert (N₂ or Ar) | 6 months | Oxidation / Hydrolysis |
| Solution | -20°C | Inert (N₂ or Ar) | 1 month | Oxidation / Hydrolysis |
| Solution | Room Temp | Air | < 24 hours | Rapid Oxidation / Decomposition |
References
-
El-Gazzar, A. B. A., et al. (2009). Synthesis of pyrimidine derivatives. IntechOpen. Available at: [Link]
-
Lunn, G., & Sansone, E. B. (1990). Aerial oxidation of hydrazines to nitrosamines. Mutation research, 230(2), 141-145. Available at: [Link]
-
Kim, J. H., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Sensors (Basel, Switzerland), 19(23), 5249. Available at: [Link]
-
MacNaughton, M. G., & Stauffer, T. B. (1988). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. Environmental science & technology, 22(5), 519-525. Available at: [Link]
-
Vernot, E. H., et al. (1964). The Air Oxidation of Monomethyl Hydrazine. American Industrial Hygiene Association Journal, 25(6), 579-583. Available at: [Link]
-
Gein, L. F., et al. (1979). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1578-1581. Available at: [Link]
-
Kato, T., et al. (1967). Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. The Journal of Organic Chemistry, 32(11), 3591-3594. Available at: [Link]
-
Semantic Scholar. (n.d.). Aerial oxidation of hydrazines to nitrosamines. Retrieved from [Link]
-
Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. DTIC. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. ATSDR. Available at: [Link]
-
NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Tech Briefs. Available at: [Link]
-
Office of Scientific and Technical Information. (1990). Aerial oxidation of hydrazines to nitrosamines. OSTI.GOV. Available at: [Link]
-
Defense Technical Information Center. (1997). The chemical and biochemical degradation of hydrazine. DTIC. Available at: [Link]
-
American Chemical Society. (2018). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 22(12), 1681-1694. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Available at: [Link]
-
PCR Society. (n.d.). 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
Sources
- 1. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | PCR Society [pcrsociety.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxada.com [arxada.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aerial oxidation of hydrazines to nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aerial oxidation of hydrazines to nitrosamines | Semantic Scholar [semanticscholar.org]
- 9. Aerial oxidation of hydrazines to nitrosamines (Journal Article) | OSTI.GOV [osti.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Identifying and minimizing byproducts in hydrazone synthesis
Technical Support Center: Hydrazone Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazone synthesis is a cornerstone of modern organic and medicinal chemistry, pivotal in the development of novel therapeutics, imaging agents, and functional materials. The formation of the C=N-N bond through the condensation of a carbonyl compound with a hydrazine derivative is, in principle, straightforward. However, the reality in the laboratory can be complicated by the formation of various byproducts that compromise yield, purity, and, ultimately, the efficacy of the final compound. This guide, designed for professionals in the chemical and pharmaceutical sciences, provides in-depth troubleshooting advice and robust protocols to help you identify, minimize, and eliminate byproducts in your hydrazone synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in hydrazone synthesis and why does it form?
A1: The most prevalent byproduct is the corresponding azine .[1] Azines are symmetrical molecules (R₂C=N-N=CR₂) formed when one molecule of hydrazine reacts with two molecules of the carbonyl compound (aldehyde or ketone).[1][2] This occurs because the initially formed hydrazone still possesses a reactive -NH₂ group, which can undergo a subsequent condensation reaction with another equivalent of the carbonyl starting material.[2] Aldehydes are particularly susceptible to forming aldazines, often more rapidly than the initial hydrazone formation itself.[3]
Q2: How does pH affect hydrazone synthesis and byproduct formation?
A2: The reaction is highly pH-sensitive.[4][5] A mildly acidic environment (typically pH 4-6) is optimal because it catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[4][6] However, if the pH is too low (highly acidic), the hydrazine nucleophile becomes protonated, rendering it unreactive and inhibiting the reaction.[4][5] Conversely, at neutral or basic pH, the reaction can be slow, which may favor the formation of certain byproducts or lead to incomplete conversion.
Q3: Can hydrazones degrade back to their starting materials?
A3: Yes, the formation of a hydrazone is a reversible reaction. The C=N bond is susceptible to hydrolysis, which cleaves the hydrazone back into its constituent carbonyl and hydrazine components, especially in the presence of water and acid.[2][7][8] Alkyl hydrazones are notably more prone to hydrolysis than analogous oximes.[2] The stability of the hydrazone bond is influenced by the electronic nature of the substituents; for instance, hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.[9][10][11]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My TLC/LC-MS analysis shows a major byproduct with a different polarity than my desired hydrazone.
Q: I've run my reaction and the crude analysis shows two main spots/peaks. How do I identify the byproduct and prevent its formation?
A: This is a classic presentation of azine formation. The azine, being a larger and often more symmetrical molecule than the hydrazone, will typically have a different Rf value on a TLC plate and a distinct mass in LC-MS analysis.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of the carbonyl compound can drive the reaction towards azine formation.
-
Solution: Carefully control the stoichiometry. A slight excess (1.1 to 1.2 equivalents) of the hydrazine derivative can help to ensure the complete conversion of the carbonyl compound and suppress the formation of the azine.
-
-
Reaction Rate: Aldehydes, being more reactive than ketones, are more prone to azine formation.[3][6]
-
Solution: For highly reactive aldehydes, consider adding the aldehyde slowly to a solution of the hydrazine. This maintains a low concentration of the aldehyde throughout the reaction, favoring the 1:1 hydrazone product.
-
-
Reaction Conditions: Elevated temperatures can sometimes promote side reactions.
-
Solution: Attempt the reaction at room temperature or even cooled in an ice bath before resorting to heating. Monitor the reaction progress closely by TLC to determine the optimal reaction time and temperature.[4]
-
Workflow for Azine Byproduct Mitigation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC - Deruish - Journal of Analytical Chemistry [gynecology.orscience.ru]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of Hydrazinouracils
Welcome to the Technical Support Center for the functionalization of hydrazinouracils. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to Hydrazinouracil Reactivity
Hydrazinouracils are a valuable class of heterocyclic compounds in medicinal chemistry, serving as precursors for a wide array of derivatives with potential biological activities.[1][2] The presence of multiple reactive sites—the uracil ring nitrogens, the exocyclic hydrazine moiety, and the uracil ring itself—offers numerous possibilities for functionalization. However, this multivalency also presents challenges in achieving regioselectivity and avoiding unwanted side reactions. This guide will help you address these challenges systematically.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during the functionalization of hydrazinouracils, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product in Acylation Reactions
Question: I am attempting to acylate the hydrazine moiety of my 6-hydrazinouracil with an acyl chloride, but I am observing very low conversion, and my starting material is largely unreacted. What could be the issue?
Answer: Low yields in acylation reactions of hydrazinouracils can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Cause 1: Inactive Acylating Agent. Acyl chlorides and anhydrides are highly susceptible to hydrolysis. Moisture in your solvent or on your glassware can rapidly deactivate these reagents.
-
Solution: Always use freshly distilled or newly purchased anhydrous solvents. Ensure all glassware is oven-dried before use. It is also good practice to use a fresh bottle of the acylating agent or purify it before the reaction.
-
-
Cause 2: Poor Nucleophilicity of the Hydrazine. The nucleophilicity of the terminal nitrogen of the hydrazine can be influenced by the solvent and the presence of acidic impurities. Protonation of the hydrazine will render it unreactive towards the electrophilic acylating agent.
-
Solution: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to scavenge any acid generated during the reaction (e.g., HCl from an acyl chloride) and to ensure the hydrazine remains in its free base form.[1] A slight excess of the base (1.1-1.5 equivalents) is typically recommended.
-
-
Cause 3: Suboptimal Reaction Temperature. Acylation reactions may require heating to overcome the activation energy, but excessive heat can lead to degradation of the starting material or product.
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If no reaction is observed by TLC analysis, gradually increase the temperature to 40-60 °C and monitor the progress.
-
-
Cause 4: Steric Hindrance. If either your hydrazinouracil or your acylating agent is sterically bulky, the reaction rate can be significantly reduced.
-
Solution: Consider using a less sterically hindered acylating agent if possible. Alternatively, switching to a more reactive acylating agent, such as an acid anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), can sometimes overcome steric barriers.
-
Issue 2: Mixture of N-Alkylated Products and Lack of Regioselectivity
Question: I am trying to alkylate my 1,3-disubstituted-6-hydrazinouracil, but I am getting a mixture of products, likely due to alkylation on the uracil ring nitrogens as well as the hydrazine. How can I improve the regioselectivity?
Answer: Achieving regioselective alkylation on the hydrazine moiety in the presence of the uracil ring nitrogens is a common challenge. The relative nucleophilicity of these sites can be similar, leading to mixtures.
-
Cause 1: Competing Nucleophilicity of Ring Nitrogens. The N1 and N3 positions of the uracil ring can be deprotonated under basic conditions, leading to competing alkylation.
-
Solution 1: Choice of Base and Solvent. The choice of base is critical. Strong bases like sodium hydride (NaH) will deprotonate the uracil ring, favoring N-alkylation of the ring.[3] For selective alkylation of the hydrazine, a milder organic base like potassium carbonate (K₂CO₃) or TEA in a polar aprotic solvent like DMF or DMSO can be effective.[1][4]
-
Solution 2: Use of Protecting Groups. If regioselectivity remains an issue, consider protecting the uracil ring nitrogens. Common protecting groups for amides and imides, such as the Boc or Cbz groups, can be employed.[5][6] However, the introduction and removal of these groups add extra steps to your synthesis. A more direct approach is often preferred if conditions for selective functionalization can be found.
-
-
Cause 2: Nature of the Alkylating Agent. Hard electrophiles (e.g., methyl iodide) may react less selectively than softer electrophiles.
-
Solution: While not always feasible, exploring different alkylating agents (e.g., alkyl bromides vs. iodides) can sometimes influence the regioselectivity.
-
Issue 3: Formation of a Schiff Base Instead of the Expected Acylhydrazide
Question: During my acylation reaction, I am observing a product with a different spectroscopic signature than expected. I suspect I may have formed a Schiff base. How can this happen and how can I prevent it?
Answer: The formation of a Schiff base (an imine) from a hydrazine is a condensation reaction with a carbonyl compound.
-
Cause: Contamination with an Aldehyde or Ketone. Your solvent or one of your reagents may be contaminated with an aldehyde or ketone. For example, some grades of acetone can be present in other solvents, or your starting material might have degraded.
-
Solution: Ensure the purity of your solvents and reagents. Using freshly distilled solvents is a good practice. If you suspect your starting material is the issue, re-purify it before use. Schiff base formation is often catalyzed by acid, so ensuring your reaction conditions are not overly acidic can also help.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the functionalization of hydrazinouracils?
A1: The choice of solvent depends on the specific reaction. For many acylation and alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are good choices as they effectively dissolve the hydrazinouracil starting materials and the reagents.[1][4] For cyclocondensation reactions, dioxane or a mixture of dioxane and DMF can be used.[8]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Choose a solvent system that provides good separation between your starting material, product, and any byproducts. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active.
Q3: My product is difficult to purify. What are some recommended purification techniques?
A3: Purification of hydrazinouracil derivatives can sometimes be challenging due to their polarity.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the best way to obtain highly pure material.
-
Column Chromatography: Silica gel column chromatography is a standard method. Due to the polar nature of these compounds, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane with a higher proportion of the more polar solvent) is often required.
-
Preparative HPLC: For difficult separations or to obtain highly pure samples for biological testing, preparative high-performance liquid chromatography (HPLC) can be used.
Q4: What spectroscopic methods are best for characterizing my functionalized hydrazinouracil?
A4: A combination of spectroscopic techniques is essential for unambiguous structure determination.
-
¹H and ¹³C NMR: These are the most powerful tools for determining the structure of your product. Pay close attention to the chemical shifts of the protons on the uracil ring and the hydrazine moiety, as well as any new signals from the group you have introduced.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of your product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as carbonyls (C=O) and N-H bonds.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for the Acylation of 6-Hydrazinouracil
This protocol provides a general method for the acylation of a 6-hydrazinouracil with an acyl chloride.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-hydrazinouracil (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA) (1.2 eq.) dropwise to the stirred solution.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water and a small amount of cold ethanol, and then dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF or ACN |
| Base | Triethylamine (TEA) or DIPEA |
| Temperature | 0 °C to room temperature |
| Stoichiometry | Hydrazinouracil:Base:Acyl Chloride = 1:1.2:1.1 |
Protocol 2: Formation of a Schiff Base from 6-Hydrazinouracil
This protocol describes the synthesis of a hydrazone (Schiff base) from a 6-hydrazinouracil and an aldehyde.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 6-hydrazinouracil (1.0 eq.) in ethanol or methanol.
-
Aldehyde Addition: Add the aldehyde (1.0-1.1 eq.) to the solution.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry.
| Parameter | Recommended Condition |
| Solvent | Ethanol or Methanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux |
| Stoichiometry | Hydrazinouracil:Aldehyde = 1:1.0-1.1 |
Part 4: Visualizing Reaction Workflows
Diagram 1: General Workflow for Hydrazinouracil Functionalization
Caption: Reaction pathways for the functionalization of 6-hydrazinouracil.
Diagram 2: Troubleshooting Logic for Low Acylation Yield
Caption: Systematic troubleshooting for low acylation yields.
References
-
Mohamed, M., Abu-Alola, L., Al-Zaidi, O., & Saad, H. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry, 7, 12-24. Available from: [Link]
-
A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. (2019). Molecules, 24(15), 2795. Available from: [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2022). Molecules, 27(19), 6267. Available from: [Link]
-
Mohamed, M.A.M., Abu-Alola, L.M.B., Al-Zaidi, O.N.A. and Saad, H.A.H. (2017) Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry, 7, 12-24. Available from: [Link]
-
Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. (2009). Molecules, 14(9), 3296-3307. Available from: [Link]
-
Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. (2017). ResearchGate. Available from: [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. (2015). Natural Product Reports, 32(8), 1179-1207. Available from: [Link]
-
Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. (2009). Molecules, 14(9), 3296-3307. Available from: [Link]
-
Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 794-805. Available from: [Link]
-
Proposed mechanism for the cyclocondensation reaction between... (n.d.). ResearchGate. Available from: [Link]
-
Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. (2021, August 11). YouTube. Available from: [Link]
-
Synthesis of N-Polyfluorinated Alkyl Derivatives of Uracil and 5-Substituted Uracils. X-Ray Structure of a Mono N-Substituted 5-Trifluoromethyluracil. (2005). Journal of Fluorine Chemistry, 126(4), 541-549. Available from: [Link]
-
Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (2009). Organic Preparations and Procedures International, 41(6), 489-532. Available from: [Link]
-
Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. (2011). Organic Letters, 13(5), 988-991. Available from: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2021). RSC Advances, 11(52), 32957-32968. Available from: [Link]
-
Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. (2003). Journal of the American Chemical Society, 125(32), 9572-9573. Available from: [Link]
-
Spectroscopic Characterization and Quantum-chemical Analysis of Hydrazinyl Thiazol-4(5H)-one Functionalized Materials to Predict Their Key Electronic and Non-Linear Optical behavior. (2023). Journal of Molecular Structure, 1286, 135539. Available from: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). ACS Omega, 5(4), 1855-1866. Available from: [Link]
Sources
- 1. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective Groups [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity [scirp.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Pyrimidine-2,4-diones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrimidine-2,4-diones (uracil analogs). This guide is designed to provide in-depth, field-proven insights into troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during your experiments. By understanding the underlying principles governing these shifts, you can more effectively interpret your data and advance your research.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a 5-substituted uracil shows an unexpected downfield shift of the H6 proton. What could be the cause?
A1: An unexpected downfield shift of the H6 proton in a 5-substituted pyrimidine-2,4-dione is typically due to the electronic effects of the substituent at the C5 position.
-
Electron-Withdrawing Groups (EWGs): If the substituent at C5 is an electron-withdrawing group (e.g., -NO₂, -CN, -halogen), it will deshield the neighboring H6 proton. This deshielding effect arises from the inductive and resonance effects of the EWG, which decrease the electron density around the H6 proton, causing its resonance to shift to a lower field (higher ppm).
-
Through-Bond Effects: The electronic influence of the C5 substituent is transmitted through the pyrimidine ring's π-system, affecting the magnetic environment of the H6 proton. A study on the effect of substituents on the chemical shift of protons in pyrimidines demonstrated a correlation between the substituent's electronic properties and the observed chemical shifts[1][2].
Troubleshooting Steps:
-
Confirm Substituent Identity: Double-check the identity and purity of your starting materials and final product to ensure the correct substituent is present.
-
Solvent Check: While less common for this specific issue, solvent effects can sometimes influence proton chemical shifts. Consider acquiring a spectrum in a different deuterated solvent to see if the shift is solvent-dependent.[3][4]
-
Literature Comparison: Search for published NMR data of structurally similar compounds to see if similar downfield shifts have been reported.
Q2: The N1-H and N3-H protons of my uracil analog are broad or not visible in the ¹H NMR spectrum. Why is this happening?
A2: The broadening or disappearance of N-H proton signals in pyrimidine-2,4-diones is a common phenomenon and can be attributed to several factors:
-
Chemical Exchange: The N-H protons are acidic and can undergo chemical exchange with residual water or other protic impurities in the NMR solvent. This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to signal broadening. At higher exchange rates, the signal can become so broad that it merges with the baseline and is no longer observable. To confirm this, you can add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. The N-H signals should disappear due to exchange with deuterium.[5]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin I=1 and is quadrupolar. This can lead to efficient relaxation of the attached proton, resulting in a broader signal.
-
Solvent and Temperature Effects: The rate of chemical exchange is highly dependent on the solvent, temperature, and concentration. In solvents like DMSO-d₆, which is a hydrogen bond acceptor, N-H protons are often well-resolved due to the formation of hydrogen bonds that slow down the exchange rate.[6] Conversely, in solvents like CDCl₃, exchange broadening is more common. Running the experiment at a lower temperature can sometimes sharpen these signals by slowing the exchange rate.
Troubleshooting Workflow:
Caption: Interplay of factors causing unexpected NMR shifts.
Computational Approaches
For particularly challenging cases, computational chemistry can be a powerful tool for predicting NMR chemical shifts and aiding in spectral assignment.
-
Density Functional Theory (DFT): DFT calculations can provide accurate predictions of ¹H and ¹³C chemical shifts. [7][8]By modeling the structure of your substituted pyrimidine-2,4-dione and calculating the NMR shielding tensors, you can obtain theoretical chemical shifts to compare with your experimental data. It is crucial to use appropriate functionals and basis sets and to consider solvent effects for accurate predictions. [9][10]
-
Software and Scripts: Be mindful of the software and scripts used for processing computational results, as bugs have been reported that can lead to errors in calculated NMR shifts depending on the operating system. [11]
By systematically considering the electronic, structural, and environmental factors that influence NMR chemical shifts and employing the troubleshooting protocols outlined in this guide, you will be better equipped to interpret unexpected spectral features and confidently elucidate the structures of your substituted pyrimidine-2,4-dione derivatives.
References
-
Wu, G. (2008). 17O NMR Spectroscopy in Crystalline Solids. Progress in Nuclear Magnetic Resonance Spectroscopy, 52(2-3), 119-170. [Link]
-
Zhang, R., & Wu, G. (2004). Influence of N-H...O and C-H...O hydrogen bonds on the 17O NMR tensors in crystalline uracil: computational study. The Journal of Physical Chemistry A, 108(31), 6664-6670. [Link]
-
Kearns, D. R., Patel, D. J., & Shulman, R. G. (1971). High-resolution nuclear magnetic resonance studies of the structure of transfer ribonucleic acid and other polynucleotides in solution. Accounts of Chemical Research, 4(5), 169-176. [Link]
-
Wong, K. L., Wong, Y. P., & Kearns, D. R. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ψ base pairing in the solution structure of transfer RNA. Nucleic Acids Research, 4(8), 2747-2755. [Link]
-
Wong, K. L., Wong, Y. P., & Kearns, D. R. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA. National Center for Biotechnology Information.[Link]
-
Shenderovich, I. G., Tolstoy, P. M., Smirnov, S. N., Denisov, G. S., & Limbach, H. H. (2003). NMR studies of H-bonds and proton transfer in the 1: 1 complex between acetic acid and pyridine. Physical Chemistry Chemical Physics, 5(21), 4889-4896. [Link]
-
Wong, K. L., Wong, Y. P., & Kearns, D. R. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A psi base pairing in the solution structure of transfer RNA. PubMed.[Link]
-
Wong, K. L., Wong, Y. P., & Kearns, D. R. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ψ base pairing in the solution structure of transfer RNA. Nucleic Acids Research, 4(8), 2747-2755. [Link]
-
Fonseca Guerra, C., Bickelhaupt, F. M., & Snijders, J. G. (2004). Hydrogen bonds of RNA are stronger than those of DNA, but NMR monitors only presence of methyl substituent in uracil/thymine. Journal of the American Chemical Society, 126(51), 16718-16719. [Link]
-
Alkorta, I., Elguero, J., & Zborowski, K. (2018). NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. The Journal of Physical Chemistry A, 122(25), 5576-5582. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC advances, 10(52), 31227-31241. [Link]
-
Giraudo, A., Giraudo, M., & Pomilio, A. B. (1998). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 36(10), 751-756. [Link]
-
Perjési, P., & Kállay, M. (2004). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 9(5), 333-343. [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
-
Fábera, R., Czernek, J., & Dračínský, M. (2021). Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. Magnetochemistry, 7(11), 150. [Link]
-
Heinen, S., Klein, D., Ochsenfeld, C., & Witan, D. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Journal of Chemical Theory and Computation, 16(7), 4467-4475. [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 14(4), 432-435. [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines. Chemistry of Heterocyclic Compounds, 14(4), 432-435. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Kupka, T., Stachów, M., & Storoniak, P. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Molecules, 25(17), 3913. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 781-787. [Link]
-
Novikov, M. S., Valuev-Elliston, V. T., Korolev, S. P., Khandazhinskaya, A. L., Kochetkov, S. N., Gupta, S., ... & Gottikh, M. B. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. [Link]
-
Kupka, T., Stachów, M., & Storoniak, P. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. PubMed.[Link]
-
Szymański, S., Dziembowska, T., & Grech, E. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. Molecules, 22(3), 398. [Link]
-
Faber, C., & Sauer, S. P. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. International Journal of Molecular Sciences, 24(7), 6745. [Link]
-
Nemeria, N. S., Arjunan, P., Yalamanchi, P., & Jordan, F. (2007). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1′,4′-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. The Journal of biological chemistry, 282(10), 7359-7368. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. [Link]
-
Billinghurst, B. E., Oladepo, S. A., & Loppnow, G. R. (2009). pH-dependent UV resonance Raman spectra of cytosine and uracil. The journal of physical chemistry. B, 113(20), 7392-7397. [Link]
-
Williams, P. G., et al. (2019). Bug Can Lead to Errors in Calculated NMR Shifts. ChemistryViews.[Link]
-
Ieong, K. W., & Voehler, M. W. (2016). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical journal, 111(11), 2323-2332. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R. A., & El-Tahir, K. E. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5002. [Link]
-
NMRNet: a deep learning framework for accurate NMR chemical shift prediction. (2023). ResearchGate.[Link]
-
pH dependence of the 1 H NMR chemical shift. (n.d.). ResearchGate.[Link]
-
Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Svatunek, D., Houska, V., & Kroutil, W. (2020). Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. Chemical Science, 11(23), 5949-5954. [Link]
-
Mondal, S., Jana, A., & Ali, M. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(6), 578-589. [Link]
-
Janezic, D., & Golic, L. (1995). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. Journal of Heterocyclic Chemistry, 32(3), 949-952. [Link]
-
Barman, A., & Bandyopadhyay, S. (2017). Role of tautomerism in RNA biochemistry. RNA biology, 14(12), 1661-1669. [Link]
-
Martin, G. E., & Williams, A. J. (2016). On NH NMR Chemical Shifts, Part I. Magnetic Resonance in Chemistry, 54(4), 255-263. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines | Semantic Scholar [semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 9. Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives [mdpi.com]
- 11. Bug Can Lead to Errors in Calculated NMR Shifts - ChemistryViews [chemistryviews.org]
Technical Support Center: Scaling Up the Synthesis of 6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Last Updated: January 17, 2026
Introduction
Welcome to the dedicated technical support guide for the synthesis of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione. This molecule is a critical intermediate in the development of various pharmacologically active compounds, making its robust and scalable synthesis essential for advancing preclinical studies.[1][2][3] The primary synthetic route involves the nucleophilic substitution of the chlorine atom in 6-chloro-3-methyluracil with hydrazine. While this reaction appears straightforward on a lab scale, significant challenges related to yield, purity, and safety can emerge during scale-up.[4]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of scaling up this synthesis, ensuring a reliable and efficient process.
Section 1: Troubleshooting Guide
This section addresses specific issues that are commonly encountered during the synthesis and scale-up process.
Problem 1: Low or Inconsistent Product Yield
Question: "Our synthesis of this compound, adapted from literature protocols, provides a good yield at the 1-5 gram scale. However, upon scaling to 100g or more, the yield drops significantly and becomes inconsistent. What are the likely causes and how can we mitigate this?"
Answer: A drop in yield during scale-up is a frequent challenge in chemical synthesis and often points to issues with mass and heat transfer, reagent quality, or reaction kinetics that are not apparent at a smaller scale.[4]
Potential Causes & Solutions:
-
Inefficient Mixing and Heat Transfer:
-
Causality: The reaction between 6-chloro-3-methyluracil and hydrazine hydrate is exothermic. In large reactors, inefficient stirring can create localized "hot spots" where the temperature is significantly higher than the bulk mixture. These hot spots can accelerate the decomposition of the product and promote the formation of side products, such as bis-hydrazone derivatives.[4]
-
Solution:
-
Mechanical Stirring: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) to maintain a homogenous suspension of the starting material.
-
Controlled Reagent Addition: Add the hydrazine hydrate solution dropwise or in portions to the suspension of 6-chloro-3-methyluracil. This allows the reactor's cooling system to dissipate the generated heat effectively.
-
Temperature Monitoring: Use a calibrated temperature probe placed directly in the reaction mixture to monitor the internal temperature, rather than relying on the bath temperature.
-
-
-
Quality and Stoichiometry of Hydrazine Hydrate:
-
Causality: Hydrazine is a strong reducing agent and can be susceptible to oxidation. The actual concentration of commercial hydrazine hydrate solutions can vary. Using a less-than-stoichiometric amount will result in incomplete conversion, while a large excess can complicate the work-up and increase the formation of impurities.
-
Solution:
-
Titrate Hydrazine Hydrate: Before use, determine the exact concentration of your hydrazine hydrate stock solution via titration.
-
Optimize Stoichiometry: While a molar excess of hydrazine is necessary to drive the reaction to completion, an excessive amount should be avoided. A 3-5 molar equivalent is typically a good starting point for optimization.
-
-
-
Reaction Solvent and Concentration:
-
Causality: The solubility of 6-chloro-3-methyluracil is limited in many common solvents. As the scale increases, maintaining a stirrable slurry becomes critical. If the mixture is too thick, poor mixing will occur, leading to the issues described above.
-
Solution:
-
Solvent Choice: Ethanol or isopropanol are commonly used solvents for this reaction.[5] Water can also be used, but may require higher temperatures.
-
Adjust Concentration: Do not simply scale the solvent volume linearly. The optimal concentration may need to be re-evaluated at a larger scale to ensure the mixture remains a mobile slurry throughout the reaction.
-
-
Table 1: Comparison of Reaction Conditions for Scale-Up
| Parameter | Lab Scale (1-5 g) | Pilot Scale (100-500 g) - Recommended | Rationale for Change |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity in a larger volume and with solids. |
| Hydrazine Addition | All at once | Slow, controlled addition over 30-60 min | Manages exotherm and prevents localized high temperatures.[4] |
| Temp. Control | Oil Bath | Jacketed Reactor with Chiller | Provides more precise and responsive temperature control. |
| Molar Ratio (Hydrazine) | 5-10 equivalents | 3-5 equivalents (post-titration) | Reduces waste and simplifies purification. |
| Monitoring | TLC after 2-3 hours | TLC/HPLC analysis every hour | Reaction kinetics may change; closer monitoring is required.[6] |
Problem 2: Product Purity and Difficult Purification
Question: "Our crude product contains several impurities that are difficult to remove by simple recrystallization. What are these impurities and what purification strategies are effective at a larger scale?"
Answer: Impurities often arise from side reactions or incomplete conversion. Understanding their origin is key to developing an effective purification strategy.
Common Impurities and Mitigation:
-
Unreacted 6-chloro-3-methyluracil:
-
Origin: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of hydrazine.
-
Mitigation: Monitor the reaction by TLC or HPLC until the starting material is consumed. Ensure adequate mixing and a sufficient excess of hydrazine.
-
-
Bis-substituted Impurities:
-
Origin: Reaction of the product with another molecule of the starting material or other reactive intermediates, especially at elevated temperatures.
-
Mitigation: Maintain strict temperature control. Controlled addition of hydrazine ensures it is always in excess locally, favoring the desired reaction.
-
Purification Strategies:
-
Recrystallization: This is the most common method. However, the choice of solvent is critical.
-
Solvent Screening: Test a range of solvents. Water or ethanol-water mixtures are often effective for purifying hydrazinouracil derivatives.[7] The goal is to find a solvent system where the product has high solubility at high temperatures and low solubility at room temperature, while the impurities remain soluble.
-
-
Acid-Base Wash:
-
Procedure: The hydrazino group is basic. The crude product can be dissolved in a dilute acidic solution (e.g., 1M HCl), filtered to remove insoluble impurities, and then re-precipitated by neutralizing with a base (e.g., NaOH or NaHCO₃). This is a highly effective method for removing non-basic impurities.
-
-
Dithionite Treatment:
-
Causality: Hydrazino compounds can be susceptible to air oxidation, leading to colored azo impurities.[7]
-
Solution: During recrystallization from water or during an acid-base workup, adding a small amount of sodium dithionite (sodium hydrosulfite) can reduce colored azo impurities back to the desired colorless hydrazine, significantly improving the product's appearance and purity.[7]
-
Workflow for Purification
Caption: Acid-base purification workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling hydrazine hydrate on a large scale?
A1: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. Anhydrous hydrazine is explosive, but hydrazine hydrate is more stable.[8] However, avoid contact with metals, as this can catalyze its decomposition. All waste containing hydrazine should be quenched and disposed of according to institutional safety guidelines.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol. The product, being more polar than the starting material (6-chloro-3-methyluracil), will have a lower Rf value. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the recommended storage conditions for the final product?
A3: this compound can be susceptible to air oxidation over time, which may result in discoloration (yellowing).[7] For long-term storage, it is best kept in a tightly sealed container, protected from light, and stored in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Section 3: Detailed Experimental Protocol (100g Scale)
This protocol is a starting point and should be optimized based on your specific equipment and safety procedures.
Materials:
-
6-chloro-3-methyluracil (100 g, 0.62 mol)
-
Hydrazine hydrate (~64% w/w, titrate to confirm), approx. 120 mL (~123 g, ~2.48 mol)
-
Ethanol (2 L)
-
Deionized Water
-
Sodium Dithionite
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (2M)
Procedure:
-
Reaction Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Charging Reagents: Charge the reactor with 6-chloro-3-methyluracil (100 g) and ethanol (1 L). Begin stirring to form a slurry.
-
Reaction: Start circulating coolant through the reactor jacket, setting the target temperature to 20°C. Slowly add the hydrazine hydrate over 45-60 minutes, ensuring the internal temperature does not exceed 35°C.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction's completion by TLC (disappearance of the starting material).
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form. Further cool the mixture to 0-5°C for 1 hour.
-
Filtration: Filter the solid product using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 100 mL) to remove excess hydrazine.
-
Purification (Acid-Base):
-
Transfer the crude solid to a 3L beaker and add 1M HCl until the solid completely dissolves (approx. 1.5-2 L).
-
Add a small amount of sodium dithionite (approx. 1-2 g) to decolorize the solution.
-
Filter the solution to remove any insoluble matter.
-
Cool the filtrate in an ice bath and slowly add 2M NaOH with stirring to neutralize the solution to pH 7-8. The pure product will precipitate.
-
-
Final Isolation: Filter the white precipitate, wash thoroughly with cold deionized water (3 x 200 mL), and dry under vacuum at 50°C to a constant weight.
Expected Outcome: A white to off-white crystalline solid with an expected yield of 75-85%.
Reaction Pathway
Caption: Synthesis of the target compound.
References
- ACS Publications. (n.d.). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development.
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- ACS Publications. (2003). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development.
- DataPDF. (n.d.). Synthesis of 6-(Phenylhydrazino)uracils and Their Inhibition of a Replication-Specific Deoxyribonucleic Acid Polymerase.
- MedChemExpress. (n.d.). 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione.
- i-FAB. (n.d.). 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione.
- Medelex. (n.d.). 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- NIH. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. PMC.
- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
- Organic Syntheses. (n.d.). Procedure.
- CymitQuimica. (n.d.). This compound.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives.
- PubMed. (n.d.). Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives.
- ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones.
- Chem-Station. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi.
- MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions.
- Cambridge Open Engage. (2026). Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оnes. ChemRxiv.
- CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
- ResearchGate. (n.d.). Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives.
- ResearchGate. (n.d.). ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | i-FAB [i-fab.org]
- 3. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | Medelex [medelex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jchps.com [jchps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Unambiguous Structural Confirmation of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione Using 2D NMR Spectroscopy: A Comparative Guide
For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel or synthesized compounds is a critical, non-negotiable step. The isomeric possibilities and subtle structural nuances of heterocyclic compounds, such as pyrimidine derivatives, demand analytical techniques that provide clear and definitive connectivity data. This guide provides an in-depth technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural confirmation of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2]
The Challenge: Beyond 1D NMR for Pyrimidine Derivatives
The structure of this compound presents a specific challenge for simple 1D NMR analysis. Key questions that 2D NMR can definitively answer include:
-
Confirmation of the N-methyl position: Is the methyl group definitively on N3, or could it be on N1?
-
Verification of the hydrazino-group attachment: Does the hydrazino group substitute at the C6 position as expected?
-
Unambiguous assignment of all proton and carbon signals: Can we confidently assign each signal to a specific atom in the molecule?
This guide will walk through the experimental choices and data interpretation that allow for the confident structural assignment, providing a robust framework for the analysis of similar heterocyclic systems.
Experimental Design: A Multi-faceted 2D NMR Approach
To achieve a comprehensive and self-validating structural elucidation, a series of 2D NMR experiments are employed. Each experiment provides a unique piece of the structural puzzle.
Experimental Workflow
Caption: Workflow for 2D NMR based structural elucidation.
Step-by-Step Experimental Protocols
The following are detailed protocols for the acquisition of the necessary NMR data. All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
1. 1D ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d6.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Rationale: This initial spectrum provides an overview of the proton environments, their integrations, and coupling patterns.
2. 1D ¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
Rationale: This experiment identifies the number of unique carbon environments.
3. 2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., cosygp).
-
Spectral Width (F1 and F2): -1 to 11 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 8.
-
Rationale: The COSY spectrum reveals proton-proton couplings through-bond, typically over two to three bonds.[5] This is crucial for identifying connected proton spin systems.
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsp).
-
Spectral Width (F2 - ¹H): -1 to 11 ppm.
-
Spectral Width (F1 - ¹³C): 0 to 170 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 16.
-
Rationale: The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[6] This is the primary method for assigning carbon signals based on their known proton assignments.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): -1 to 11 ppm.
-
Spectral Width (F1 - ¹³C): 0 to 170 ppm.
-
Number of Increments (F1): 512.
-
Number of Scans per Increment: 32.
-
Long-range Coupling Delay (¹JCH): Optimized for a 2-3 bond coupling of 8 Hz.
-
Rationale: The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[5][7] This is the key experiment for piecing together the molecular fragments and confirming the overall carbon skeleton.
Data Interpretation and Structural Confirmation
The following section details the interpretation of the hypothetical NMR data for this compound.
Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| N3-CH₃ | ~3.10 | singlet | 3H | ~27.5 |
| C5-H | ~5.10 | singlet | 1H | ~85.0 |
| N1-H | ~10.5 | broad singlet | 1H | - |
| Hydrazino-NH | ~7.80 | broad singlet | 1H | - |
| Hydrazino-NH₂ | ~4.20 | broad singlet | 2H | - |
| C2=O | - | - | - | ~151.0 |
| C4=O | - | - | - | ~163.0 |
| C6 | - | - | - | ~155.0 |
Note: Chemical shifts are predictions based on similar structures and may vary in an actual experiment.
2D NMR Correlation Analysis
1. COSY Analysis:
The COSY spectrum is predicted to be simple for this molecule. The only expected correlations would be between the exchangeable protons of the hydrazino group (NH and NH₂) and potentially with the N1-H proton, though these are often broad and may not give clear cross-peaks. The C5-H and N3-CH₃ protons are isolated spin systems and will not show COSY correlations to other non-exchangeable protons.
2. HSQC Analysis:
The HSQC spectrum provides direct, one-bond correlations:
-
A cross-peak between the proton signal at ~3.10 ppm and the carbon signal at ~27.5 ppm confirms the assignment of the N3-methyl group.
-
A cross-peak between the proton at ~5.10 ppm and the carbon at ~85.0 ppm definitively assigns the C5-H group.
3. HMBC Analysis: Assembling the Structure
The HMBC spectrum is the most informative for confirming the overall structure. The long-range correlations act as the "glue" that connects the molecular fragments.
Caption: Key HMBC correlations for structural confirmation.
Key HMBC Correlations and Their Significance:
-
N3-CH₃ Protons (~3.10 ppm):
-
Correlation to C2 (~151.0 ppm) and C4 (~163.0 ppm): This is the most critical correlation. It demonstrates a two-bond coupling from the methyl protons to both adjacent carbonyl carbons. This unequivocally confirms that the methyl group is on the N3 position, situated between the two carbonyls. If the methyl group were on N1, it would only show a strong correlation to C2 and C6.
-
-
C5-H Proton (~5.10 ppm):
-
Correlation to C4 (~163.0 ppm) and C6 (~155.0 ppm): These two-bond correlations confirm the position of the C5 proton between C4 and C6.
-
Correlation to C2 (~151.0 ppm): This three-bond correlation further solidifies the pyrimidine ring structure.
-
-
N1-H Proton (~10.5 ppm):
-
Correlation to C2 (~151.0 ppm) and C6 (~155.0 ppm): These two-bond correlations confirm the position of this proton on N1.
-
The combination of these correlations provides a redundant and self-consistent dataset that validates the proposed structure of this compound.
Conclusion
The structural elucidation of this compound serves as an excellent case study for the power of 2D NMR spectroscopy. While 1D NMR can provide initial clues, it is the combination of COSY, HSQC, and particularly HMBC that allows for the unambiguous assignment of all atoms and the confirmation of the overall molecular architecture. The long-range correlations observed in the HMBC spectrum are especially powerful, providing the definitive evidence needed to distinguish between potential isomers. By following the systematic approach outlined in this guide, researchers can confidently and efficiently determine the structures of complex heterocyclic molecules, ensuring the integrity of their scientific and drug development endeavors.
References
-
Azev, Y. A., Koptyaeva, O. S., & Pospelova, T. A. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chimica Techno Acta, 8(1), 7-10. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Conference on Nonlinear Systems Biology and Dynamics (CNSD). (n.d.). 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. [Link]
-
Ghatak, S. (2022, June 29). 2D NMR, Heteronuclear spectra [Video]. YouTube. [Link]
- Field, L. D., Li, H., & Magill, A. M. (2007).
-
Zhang, C., Zhao, Y., Xu, M., & Feng, Q. (2023). 2D NMR spectra of the compound: a) COSY, b) HSQC, and c) HMBC. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
M. J. C. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., Barakat, A., & Soliman, S. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]
-
Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gamil, M. M. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5035. [Link]
Sources
- 1. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Nmr Data Interpretation Explained Understanding 1D And 2D Nmr Spectra Of Organic Compounds And Natural Products [api.motion.ac.in]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of 6-Hydrazinopyrimidine Isomers for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several approved drugs.[1] Among the vast number of pyrimidine derivatives, hydrazinopyrimidines have garnered significant attention due to their diverse pharmacological activities, which include anticancer, kinase inhibitory, and antimicrobial effects.[2][3] The position of the hydrazino group on the pyrimidine ring can significantly influence the molecule's interaction with biological targets, leading to variations in potency and selectivity. This guide provides a comparative analysis of the biological activity of different 6-hydrazinopyrimidine isomers, supported by experimental data and detailed protocols to aid researchers in the design and evaluation of novel therapeutic agents.
Unlocking Therapeutic Potential: A Focus on Anticancer Activity
The antiproliferative activity of hydrazinopyrimidine derivatives has been a primary area of investigation. The 6-hydrazinopyrimidine core, in particular, has been utilized as a scaffold for the development of potent anticancer agents. While direct comparative studies of all positional isomers are limited, the existing data on various derivatives allows for an insightful analysis of their structure-activity relationships (SAR).
A series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives demonstrated significant antiproliferative activity against a panel of cancer cell lines.[2] Notably, compound 5j , featuring a cyano group at the 3-position of a benzene ring attached to the hydrazino moiety, exhibited potent activity against H460, HT-29, and MDA-MB-231 cell lines with IC50 values of 0.05, 6.31, and 6.50 µM, respectively.[2] This highlights the importance of substitutions on the hydrazino side chain for enhancing cytotoxic effects.
While data on other isomers is less abundant, the general principles of pyrimidine SAR suggest that the position of the hydrazino group would significantly impact activity. The electronic properties and steric hindrance associated with the 2-, 4-, and 5-positions would alter the molecule's ability to form key interactions with biological targets.[4]
Comparative Anticancer Activity Data
The following table summarizes the anticancer activity of selected 6-hydrazinopyrimidine derivatives to provide a baseline for comparison. It is important to note that these are not isomers, but derivatives of the 6-hydrazinopyrimidine scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 5c | H460 | 0.07 |
| 5j | H460 | 0.05 |
| 5j | HT-29 | 6.31 |
| 5j | MDA-MB-231 | 6.50 |
Data sourced from a study on 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives.[2]
Targeting the Kinome: Hydrazinopyrimidines as Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors due to its ability to mimic the adenine ring of ATP. The hydrazino substituent offers a versatile handle for introducing various functionalities to target specific kinases.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of novel hydrazinopyrimidine isomers, detailed protocols for key biological assays are provided below.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5]
Materials:
-
96-well microplate
-
Cells of interest
-
Complete culture medium
-
Test compounds (hydrazinopyrimidine isomers)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[6]
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazinopyrimidine isomers. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Key structural features influencing the biological activity of hydrazinopyrimidines.
Conclusion
The 6-hydrazinopyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While direct comparative data for all positional isomers is currently limited, the available information on 6-hydrazinopyrimidine derivatives, coupled with established structure-activity relationships for the broader pyrimidine class, provides a strong foundation for future research. This guide offers a framework for the comparative evaluation of hydrazinopyrimidine isomers, including detailed experimental protocols and key SAR considerations. Further investigation into the synthesis and biological testing of a complete set of hydrazinopyrimidine isomers is warranted to fully elucidate their therapeutic potential.
References
- A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Deriv
- MTT Assay Protocol for Cell Viability and Prolifer
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
- Application Notes and Protocols for Kinase Activity Assays - Benchchem. (URL: _)
-
Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed. (URL: [Link])
-
InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. (URL: [Link])
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors - MDPI. (URL: [Link])
- Comparing the efficacy of different pyridopyrimidine isomers as anticancer agents. - Benchchem. (URL: )
-
Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. (URL: [Link])
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: [Link])
Sources
- 1. clyte.tech [clyte.tech]
- 2. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione Analogs: A Comparative Guide to Structure-Activity Relationships
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] Within this vast chemical space, the 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione core, a substituted uracil derivative, presents a particularly promising platform for the development of novel therapeutics. The presence of a reactive hydrazino group at the C6 position offers a versatile handle for structural modification, enabling the exploration of a rich tapestry of structure-activity relationships (SAR).
This guide provides a comprehensive comparison of this compound analogs, synthesizing findings from related studies to elucidate the impact of structural modifications on their biological activities. We will delve into the key structural determinants for anticonvulsant, antimicrobial, and anticancer efficacy, supported by experimental data from analogous series. Furthermore, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to empower researchers in their drug discovery endeavors.
The Core Scaffold: A Launchpad for Diverse Bioactivities
The this compound moiety is an attractive starting point for medicinal chemistry campaigns due to its synthetic tractability and the diverse biological roles of related pyrimidine derivatives. The hydrazino group, in particular, is a key pharmacophoric feature, known to be present in a variety of biologically active molecules.[2] Condensation of the hydrazino group with various aldehydes and ketones to form hydrazones is a common and effective strategy to generate libraries of diverse analogs for biological screening.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents, particularly those appended to the hydrazino moiety. The following sections dissect the SAR for different therapeutic applications based on evidence from closely related compound series.
Anticonvulsant Activity
The pyrimidine core is a well-established pharmacophore for anticonvulsant agents.[4] For hydrazone derivatives of various heterocyclic systems, the nature of the aromatic or aliphatic group introduced via the aldehyde or ketone condensation plays a critical role in modulating anticonvulsant activity.
Key SAR observations from related studies suggest:
-
Aryl Substituents on the Hydrazone Moiety: The presence of an aryl group is often crucial for activity. The substitution pattern on this aryl ring can significantly impact potency. For instance, in a series of thiazolo[3,2-b][5][6][7]triazole derivatives, a 4-fluorophenyl substituent at the 6-position demonstrated selective protection against maximal electroshock (MES) induced seizures.[8] Similarly, in a study of 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives, specific substitutions on the aryl ring led to promising anticonvulsant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) screens.[9]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the aryl ring are a key determinant of activity. Both electron-withdrawing groups (e.g., halogens, trifluoromethyl) and electron-donating groups (e.g., methoxy, methyl) have been shown to be beneficial, with the optimal substitution depending on the specific scaffold and seizure model.[10]
-
Lipophilicity: Appropriate lipophilicity is crucial for blood-brain barrier penetration. The introduction of lipophilic groups, such as adamantyl, has been shown to impart significant anticonvulsant activity in some series.[10]
Table 1: Comparative Anticonvulsant Activity of Representative Hydrazone Analogs (Data from Analogous Series)
| Compound ID | Core Scaffold | R Group on Hydrazone | Seizure Model | ED50 (mg/kg) | Reference |
| Ref-AC1 | Thiazolo[3,2-b][5][6][7]triazole | 4-Fluorophenyl | MES | 49.1 | |
| Ref-AC2 | Thiazolo[3,2-b][5][6][7]triazole | 4-Propoxyphenyl | PTZ | 63.4 | |
| Ref-AC3 | 1,3-Thiazole | Cyclopentyl | PTZ | ≤ 20 | [10] |
| Ref-AC4 | Cyclopropanecarboxylate | 4-Chlorophenyl | MES | 9.8 | [9] |
Antimicrobial Activity
Hydrazone derivatives are a well-documented class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[3][6] The SAR for antimicrobial activity often revolves around the substituents on the hydrazone moiety and their ability to interact with microbial targets.
Key SAR observations from related studies indicate:
-
Heterocyclic and Aromatic Moieties: Condensation of the hydrazino group with aldehydes or ketones bearing heterocyclic rings (e.g., furan, thiophene, pyridine) or substituted phenyl rings is a common strategy to enhance antimicrobial potency.[5][11]
-
Nitro Group: The presence of a nitro group, particularly a 5-nitro-2-furyl or 5-nitro-2-thienyl moiety, is a recurring feature in potent antimicrobial hydrazones.[5]
-
Halogen Substitution: Halogen atoms (F, Cl, Br) on the aromatic ring of the hydrazone can significantly increase antimicrobial activity.[12]
-
Lipophilicity and Electronic Effects: A balance of lipophilicity and electronic properties is crucial. Electron-donating groups have been shown to enhance activity in some series, while electron-withdrawing groups are favorable in others.[12]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Hydrazone Analogs (Data from Analogous Series)
| Compound ID | Core Scaffold | R Group on Hydrazone | S. aureus | E. coli | C. albicans | Reference |
| Ref-AM1 | Methyl 4-phenylpicolinimidate | 5-Nitro-2-thienyl | 7.8 | >250 | >250 | [5] |
| Ref-AM2 | 4-Fluorobenzoic acid | 5-Nitro-2-furyl | Equal to Ceftriaxone | - | - | [6] |
| Ref-AM3 | 1,2-Benzisothiazole | Various aryl | Good activity | - | Active | [6] |
| Ref-AM4 | 2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl) amino)-4-methylthiazole-5-carbohydrazide | 4-Chlorophenyl | 16.2 mm (zone of inhibition) | 15.1 mm (zone of inhibition) | No activity | [11] |
Anticancer Activity
The pyrimidine nucleus is a privileged scaffold in the design of anticancer agents, with 5-fluorouracil being a prime example.[13] Hydrazone derivatives have also emerged as a promising class of compounds with antiproliferative activity against various cancer cell lines.[14][15][16]
Key SAR observations from related studies suggest:
-
Aryl and Heteroaryl Substituents: The nature of the aromatic or heteroaromatic ring attached to the hydrazone is critical for anticancer activity. Substituents on this ring can modulate potency and selectivity.
-
Substitution Pattern on the Aryl Ring: The position and electronic nature of substituents on the aryl ring of the hydrazone can dramatically influence cytotoxicity. For example, in a series of pyrazoline derivatives, a 4-chlorophenyl group at the 5-position of the pyrazoline ring, which is derived from a chalcone precursor, was found to be crucial for activity.[16]
-
Inhibition of Specific Kinases: Some pyrimidine derivatives exert their anticancer effects by inhibiting specific kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[17] SAR studies in these series focus on optimizing interactions with the kinase active site.
-
Induction of Apoptosis: Many active compounds induce apoptosis in cancer cells. The structural features that promote this mechanism are a key area of investigation.[16]
Table 3: Comparative Anticancer Activity (IC50, µM) of Representative Hydrazone Analogs (Data from Analogous Series)
| Compound ID | Core Scaffold | R Group on Hydrazone | Cell Line | IC50 (µM) | Reference |
| Ref-ACa1 | Pyrazoline | 4-Chlorophenyl (on pyrazoline ring) | AsPC-1 | 16.8 | [16] |
| Ref-ACa2 | Pyrazoline | 4-Chlorophenyl (on pyrazoline ring) | U251 | 11.9 | [16] |
| Ref-ACa3 | 1,3,5-Triazine | Phenyl | HT-29 | 3.3 - 16 | [14] |
| Ref-ACa4 | 1,3,5-Triazine | Phenyl | MCF-7 | 3.3 - 16 | [14] |
Experimental Protocols
To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis of the core scaffold and its subsequent derivatization, as well as protocols for key biological assays, are provided below.
Synthesis of this compound
The synthesis of the core scaffold can be achieved from readily available starting materials. A representative synthetic scheme is outlined below.
Step 1: Synthesis of 6-chloro-3-methyluracil
-
To a stirred solution of 3-methyluracil in phosphorus oxychloride, add N,N-dimethylaniline dropwise at 0 °C.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water, and dry to afford 6-chloro-3-methyluracil.
Step 2: Synthesis of this compound
-
Dissolve 6-chloro-3-methyluracil in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture at reflux for 8-12 hours.
-
Cool the mixture, and collect the precipitated product by filtration.
-
Wash the product with ethanol and dry to yield this compound.
General Procedure for the Synthesis of 6-(2-arylmethylenehydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione Analogs (Hydrazones)
-
Suspend this compound in ethanol.
-
Add the desired substituted aldehyde or ketone (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone analog.
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[8]
-
Animals: Use male albino mice (20-25 g).
-
Drug Administration: Administer the test compounds intraperitoneally (i.p.) at various doses, typically dissolved in a suitable vehicle like DMSO or Tween 80.
-
MES Induction: At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension.
-
Data Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure.
Antimicrobial Activity Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[5]
-
Microorganisms: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Preparation of Inoculum: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[18]
-
Cell Lines: Use human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. By leveraging the versatile chemistry of the hydrazino group, a wide array of analogs can be synthesized and evaluated for their anticonvulsant, antimicrobial, and anticancer activities. The SAR insights gleaned from related pyrimidine and hydrazone series provide a rational basis for the design of more potent and selective compounds. Future efforts should focus on the systematic exploration of the chemical space around this core, with an emphasis on optimizing pharmacokinetic properties and elucidating the mechanisms of action of the most promising candidates. The experimental protocols detailed in this guide provide a solid foundation for researchers to embark on this exciting journey of drug discovery.
References
-
Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules. 2020. [Link]
-
Biological Activities of Hydrazone Derivatives. Molecules. 2007. [Link]
-
Antimicrobial evaluation of some hydrazone derivatives. ResearchGate. 2018. [Link]
-
Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry. 2021. [Link]
-
Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. ResearchGate. 2015. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. 2024. [Link]
-
A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences. 2014. [Link]
-
Synthesis and Anticonvulsant Activity of Ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate Derivatives. European Journal of Medicinal Chemistry. 2012. [Link]
-
Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014. [Link]
-
Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016. [Link]
-
Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. 2019. [Link]
-
Title substituted uracils 5 and 6. ResearchGate. [Link]
-
Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. 2023. [Link]
-
A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones. European Journal of Medicinal Chemistry. 2012. [Link]
-
Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2002. [Link]
-
Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Medicinal Chemistry Research. 2017. [Link]
-
Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][5][6][7]triazole Derivatives in Mice. Iranian Journal of Pharmaceutical Research. 2013. [Link]
-
Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. Molecules. 2023. [Link]
-
Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsy Research. 2013. [Link]
-
Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. Molecules. 2024. [Link]
-
Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). Bioorganic & Medicinal Chemistry. 2006. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry. 2022. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. 2023. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. 2017. [Link]
-
Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. ChemMedChem. 2024. [Link]
-
Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. ResearchGate. 2011. [Link]
-
Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo-[2,1-f][5][6][7]triazine based VEGFR-2 kinase inhibitors. ResearchGate. 2008. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione versus other heterocyclic scaffolds in drug design
A Senior Application Scientist's Guide: Evaluating 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione as a Versatile Intermediate in Heterocyclic Drug Design
Introduction: The Role of Privileged Scaffolds in Modern Drug Discovery
In medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a fertile ground for the development of novel therapeutic agents. Among these, nitrogen-bearing heterocycles are paramount, forming the backbone of countless pharmaceuticals. The pyrimidine nucleus, a fundamental component of DNA and RNA, is a quintessential example of such a scaffold, lending its structure to a wide array of drugs with activities spanning from anticancer to antimicrobial.[1][2]
This guide focuses on a specific, highly functionalized pyrimidine derivative: This compound . Unlike many scaffolds that are themselves the core of a final drug, this molecule is primarily utilized as a synthetic intermediate—a versatile building block for constructing more complex drug candidates.[3][4] Its true potential is unlocked through the high reactivity of its hydrazino group, which serves as a chemical handle to connect the stable pyrimidine-dione core to other pharmacologically active moieties.
Here, we will provide an in-depth comparison of drug design strategies that leverage this intermediate against those employing other well-established heterocyclic scaffolds, such as triazoles, oxadiazoles, and thiazoles. This analysis will be grounded in experimental data, focusing on the synthesis, structure-activity relationships (SAR), and biological performance of the resulting compounds, particularly in the context of anticancer drug discovery.
Section 1: Profile of a Versatile Intermediate: this compound
The utility of this molecule stems from its unique combination of a stable heterocyclic core and a reactive functional group. The pyrimidine-2,4-dione (or uracil) substructure provides a rigid framework capable of forming crucial hydrogen bonds with biological targets, while the hydrazine moiety at the 6-position is a potent nucleophile, ready for chemical elaboration.
Synthesis Protocol: From Chloropyrimidine to Hydrazino Intermediate
The most common and efficient synthesis of this compound involves the nucleophilic substitution of a chlorine atom from a precursor molecule. The causality behind this choice is the excellent leaving group ability of the chloride, which is readily displaced by the strong nucleophile, hydrazine.
Experimental Protocol: Synthesis of this compound
-
Materials: 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione, Hydrazine Hydrate (50-60% solution), Anhydrous Ethanol.
-
Step 1: Reaction Setup: To a solution of 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (1 equivalent) in absolute ethanol, add hydrazine hydrate (approximately 2.5 equivalents) dropwise.
-
Step 2: Reflux: Heat the resulting mixture to reflux (approximately 78°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Isolation: Cool the reaction mixture to room temperature. A precipitate will form as the product is typically less soluble in ethanol than the starting material.
-
Step 4: Purification: Filter the precipitate and wash thoroughly with cold, dry ethanol (3x) to remove any unreacted starting materials or excess hydrazine.
-
Step 5: Drying: Dry the resulting white or off-white powder under vacuum to yield the final product, this compound.
This protocol is a self-validating system because the formation of a solid precipitate upon cooling provides a strong indication of product formation, and the purity can be readily assessed by melting point analysis and spectroscopic methods (NMR, IR).
Section 2: The Hydrazone Linkage: A Gateway to Bioactive Hybrids
The primary synthetic application of the hydrazino intermediate is the formation of hydrazone derivatives. Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, and they are widely recognized for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects.[5]
The reaction involves condensing the nucleophilic hydrazine with an electrophilic carbonyl group (an aldehyde or ketone) from another molecule. This creates a stable C=N bond, effectively "clicking" the pyrimidine-dione scaffold onto a second pharmacophore. This modular approach allows for the rapid generation of large libraries of diverse molecular hybrids.
Section 3: Performance Comparison in Anticancer Drug Design
The true measure of a scaffold's utility is the biological activity of the derivatives it produces. Here, we compare pyrimidine-hydrazone derivatives against other prominent heterocyclic scaffolds in the context of anticancer activity.
Case Study: Pyrimidine-Hydrazones vs. Other Heterocycles as Antiproliferative Agents
Recent research has demonstrated that linking the pyrimidine scaffold via a hydrazone bridge to other moieties can yield potent anticancer agents.[6] We will compare the performance of these hybrids with leading alternative scaffolds like 1,2,4-Triazole , 1,3,4-Oxadiazole , and Thiazole , which are all considered privileged structures in anticancer drug design.[7][8][9]
| Heterocyclic Scaffold | General Mechanism of Action / Key Targets | Representative IC₅₀ Values (Cancer Cell Line) | Reference |
| Pyrimidine-Hydrazone | Kinase Inhibition (e.g., FAK), Enzyme Inhibition | 0.113 µM (TPC-1 Thyroid Cancer) | [6] |
| 1,2,4-Triazole | Inhibition of kinases, topoisomerases; modulation of apoptotic pathways. | 3.6 µM (EGFR inhibition) | [7][10] |
| 1,3,4-Oxadiazole | Telomerase inhibition, Histone Deacetylase (HDAC) inhibition, Tubulin inhibition. | 0.7 µM (HepG2 Liver Cancer) | [8][11] |
| Thiazole | Tubulin polymerization inhibition, Kinase inhibition (e.g., VEGFR-2), DNA intercalation. | 0.48 µM (MCF-7 Breast Cancer) | [9][12] |
Analysis of Performance:
-
Potency: As the data indicates, pyrimidine-hydrazone derivatives can achieve exceptionally high potency, with some compounds showing IC₅₀ values in the low nanomolar range.[6] This is highly competitive with, and in some cases superior to, derivatives from other well-established scaffolds like oxadiazoles and thiazoles.[8][12]
-
Mechanism of Action: The versatility of the pyrimidine-hydrazone scaffold is a key advantage. By choosing the appropriate carbonyl-containing partner, chemists can direct the final compound toward a variety of targets. For example, derivatives have been designed as potent inhibitors of Focal Adhesion Kinase (FAK) in thyroid cancer.[6] This contrasts with scaffolds like triazoles, which are often directed toward kinase and topoisomerase inhibition.[7]
-
Synthetic Accessibility: The two-step synthesis (synthesis of the intermediate followed by hydrazone formation) is straightforward and modular. This "click-like" chemistry approach is highly amenable to combinatorial chemistry and the rapid exploration of structure-activity relationships (SAR). This can accelerate the drug discovery process compared to more complex multi-step syntheses required for some fused heterocyclic systems.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
To ensure trustworthiness, the comparison of antiproliferative activity must be based on a standardized, self-validating protocol. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.
-
Objective: To determine the concentration of a heterocyclic compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).
-
Step 1: Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Step 2: Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyrimidine-hydrazone, triazole derivative) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin). Incubate for 48-72 hours.
-
Step 3: MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours. The rationale is that mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding a purple formazan product. Dead cells will not.[13]
-
Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the insoluble purple formazan crystals.
-
Step 5: Data Acquisition: Measure the absorbance of the solution in each well using a plate reader at a wavelength of ~570 nm.
-
Step 6: Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.[13]
Conclusion and Future Outlook
The evidence strongly supports the classification of This compound as a highly valuable and versatile intermediate in drug design. Its primary strength lies not in its intrinsic biological activity, but in its synthetic utility as a platform for generating diverse libraries of pyrimidine-hydrazone hybrids.
Key Takeaways:
-
Strategic Advantage: The use of this intermediate allows for a modular "mix-and-match" approach to drug design, enabling the rapid exploration of structure-activity relationships by combining the pyrimidine-dione core with a wide range of carbonyl-containing scaffolds.
-
Competitive Potency: Resulting pyrimidine-hydrazone derivatives have demonstrated antiproliferative potencies that are highly competitive with, and sometimes superior to, compounds derived from other privileged scaffolds like triazoles, oxadiazoles, and thiazoles.[6]
-
Tunable Mechanisms: The final biological target of the hybrid molecule is largely determined by the second scaffold introduced, providing a high degree of flexibility to target different disease pathways.
Future research should focus on expanding the range of carbonyl partners used in condensation reactions with this intermediate. Exploring novel aldehydes and ketones from different heterocyclic classes could lead to the discovery of new chemical entities with unique mechanisms of action, further cementing the role of this compound as a cornerstone intermediate in the synthesis of next-generation therapeutics.
References
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. Available at: [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. Available at: [Link]
-
Thiazole moiety: A promising scaffold for anticancer drug discovery. ResearchGate. Available at: [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds. Bentham Science. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PubMed. Available at: [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available at: [Link]
-
Current Advancement in the Oxadiazole-Based Scaffolds as Anticancer Agents. Taylor & Francis Online. Available at: [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Publishing. Available at: [Link]
-
Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Bentham Science. Available at: [Link]
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Publications. Available at: [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Nature. Available at: [Link]
-
Thiazole in the targeted anticancer drug discovery. PubMed. Available at: [Link]
-
Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and molecular docking analysis of novel hydrazone and thiosemicarbazide derivatives incorporating a pyrimidine ring: exploring neuroprotective activity. Taylor & Francis Online. Available at: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Research J. Pharm. and Tech. Available at: [Link]
-
Design, Synthesis, Characterization, DFT Calculations, Molecular Docking Study, and Antimicrobial Activity of Hydrazones Bearing Pyrimidine and Sugar Moieties. Scilit. Available at: [Link]
-
Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. InnoPharm. Available at: [Link]
-
6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. i-FAB. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. MDPI. Available at: [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Publications. Available at: [Link]
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. National Institutes of Health (NIH). Available at: [Link]
-
Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors. Wiley Online Library. Available at: [Link]
-
Novel Synthesis and Characterization of Some Pyrimidine Derivatives of Oxadiazoles, Triazole and 1,3,4-Thiadiazoles. Asian Journal of Chemistry. Available at: [Link]
-
Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Screening of New[7][9][14]Oxadiazole,[7][8][9]Triazole, and[7][8][9]Triazolo[4,3-b][7][8][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. Available at: [Link]
-
Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9. National Institutes of Health (NIH). Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | i-FAB [i-fab.org]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
A Senior Application Scientist's Guide to the Chromatographic Purity Validation of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
In the synthesis of novel pharmacophores, the unequivocal determination of purity is a cornerstone of reliable downstream applications, from high-throughput screening to preclinical evaluation. The title compound, 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, serves as a critical building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its reactive hydrazino group, while essential for further derivatization, also presents a potential source of impurities through side reactions or degradation. This guide provides a comprehensive, field-tested approach to validating the purity of this compound, centered on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. We will explore the rationale behind method development, compare its performance with alternative techniques, and provide detailed protocols to ensure reproducible and trustworthy results.
The Central Role of HPLC in Purity Assessment
For heterocyclic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the gold standard for purity analysis. This is due to its high resolving power, sensitivity, and quantitative accuracy. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The choice of a C18 column is predicated on its ability to effectively retain the moderately polar pyrimidine derivative, allowing for fine-tuning of the separation through modification of the mobile phase composition.
A critical aspect of method development is the selection of the mobile phase. A gradient elution, starting with a high percentage of aqueous solvent and gradually increasing the organic modifier (e.g., acetonitrile or methanol), is generally preferred over an isocratic elution. This approach ensures that both early-eluting polar impurities and late-eluting nonpolar byproducts are effectively separated and eluted from the column as sharp peaks, which is crucial for accurate quantification. The inclusion of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is often necessary to suppress the ionization of acidic and basic functional groups, leading to improved peak shape and retention time reproducibility.
Primary Method: Reversed-Phase HPLC Protocol
This protocol outlines a robust HPLC method for the purity determination of this compound.
Experimental Workflow
Caption: HPLC workflow for purity analysis.
Step-by-Step Methodology
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a gradient pump, an autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is required.
-
Reagents and Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reference standard of this compound (if available)
-
Synthesized sample
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (pyrimidine ring exhibits strong absorbance at this wavelength)
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all integrated peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method, other techniques can offer complementary information or be more suitable in specific contexts, such as in high-throughput synthesis where speed is prioritized over high resolution.
Alternative 1: Thin-Layer Chromatography (TLC) with Densitometry
TLC is a rapid and cost-effective method for qualitative purity assessment. When coupled with a densitometer, it can provide semi-quantitative results.
-
Protocol:
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the plate in a chamber with an appropriate solvent system (e.g., ethyl acetate:methanol, 9:1 v/v).
-
Visualize the spots under UV light (254 nm).
-
Scan the plate with a densitometer to quantify the relative intensity of the spots.
-
-
Advantages: High throughput, low cost, and minimal solvent consumption.
-
Disadvantages: Lower resolution compared to HPLC, potential for co-elution of impurities, and less accurate quantification.
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This is an invaluable tool for identifying unknown impurities.
-
Protocol: The HPLC method described above can be directly coupled to a mass spectrometer (e.g., electrospray ionization - ESI). The mass spectrometer will provide mass-to-charge (m/z) ratio data for the main peak and any impurity peaks.
-
Advantages: Provides molecular weight information, enabling the identification of impurities and byproducts. It offers high sensitivity and specificity.
-
Disadvantages: Higher cost and complexity of instrumentation and data analysis.
Performance Comparison
| Parameter | HPLC-UV | TLC-Densitometry | LC-MS |
| Resolution | High | Low to Medium | High |
| Quantification | Accurate | Semi-Quantitative | Accurate (with standards) |
| Sensitivity | High | Low | Very High |
| Impurity ID | No (retention time only) | No | Yes (molecular weight) |
| Cost | Medium | Low | High |
| Throughput | Medium | High | Low to Medium |
Decision Framework for Method Selection
The choice of analytical technique should be guided by the specific requirements of the research phase.
Caption: Decision tree for analytical method selection.
This framework illustrates that for routine, high-confidence purity checks where impurity structures are not the primary concern, HPLC-UV is the most balanced choice. When impurity identification is critical, LC-MS is the superior option. For rapid screening of multiple samples, TLC can be employed.
Trustworthiness and Self-Validation
The described HPLC protocol incorporates self-validating elements. The use of a gradient ensures a wide range of potential impurities are captured. System suitability parameters, such as peak symmetry (should be between 0.9 and 1.2) and theoretical plates (typically >2000), should be monitored to ensure the chromatographic system is performing optimally. Running a blank (injection of diluent) before the sample can confirm the absence of system-related ghost peaks. For absolute quantification, a calibration curve with a certified reference standard is recommended, as per guidelines from the International Council for Harmonisation (ICH).
Conclusion
Validating the purity of synthesized this compound is a non-negotiable step in its use as a chemical intermediate. While several techniques are available, reversed-phase HPLC offers the best combination of resolution, sensitivity, and quantitative accuracy for routine analysis. The provided protocol serves as a robust starting point for method development. By understanding the capabilities and limitations of complementary techniques like TLC and LC-MS, researchers can build a comprehensive analytical strategy that ensures the quality and reliability of their scientific data.
References
A Head-to-Head Comparison of Pyrimidine Derivatives as Kinase Inhibitors: A Guide for Researchers
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" for its remarkable success in the design of potent and selective kinase inhibitors.[1][2] Its fundamental architecture, mimicking the adenine base of ATP, allows for crucial hydrogen bonding interactions within the hinge region of the kinase active site. This foundational anchor has enabled the development of a multitude of FDA-approved drugs that have reshaped the therapeutic landscape, particularly in oncology.[3][4] This guide provides an in-depth, head-to-head comparison of seminal pyrimidine-based kinase inhibitors, delving into their distinct mechanisms, performance data, and the critical experimental workflows used for their evaluation. Our objective is to arm researchers, scientists, and drug development professionals with a robust framework for understanding and advancing their own kinase inhibitor programs.
The Pyrimidine Core: A Privileged Scaffold for Kinase Inhibition
The enduring appeal of the pyrimidine ring lies in its bioisosteric relationship with the purine core of ATP. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, forming a bidentate "hinge-binding" motif that is highly conserved across the kinome. This predictable and high-affinity interaction provides a stable foundation, allowing medicinal chemists to strategically modify other positions of the ring to achieve desired potency, selectivity, and pharmacokinetic properties.[2][5]
Comparative Analysis of Landmark Pyrimidine-Based Kinase Inhibitors
To illustrate the scaffold's versatility, we will compare three pioneering drugs that target distinct kinase families and employ different mechanisms of action: Imatinib, Erlotinib, and Palbociclib.
| Inhibitor | Primary Kinase Target(s) | FDA-Approved Indications (Selected) | IC50 (nM) | Mechanism of Action |
| Imatinib | ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) | ABL: ~250-1000 | Binds to and stabilizes the inactive conformation of the kinase.[6] |
| Erlotinib | EGFR (HER1) | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer | EGFR: ~2 | Reversible, ATP-competitive inhibitor of the active kinase.[7][8] |
| Palbociclib | CDK4, CDK6 | HR+/HER2- Advanced or Metastatic Breast Cancer | CDK4: 11, CDK6: 16 | Selective, ATP-competitive inhibitor that induces G1 cell cycle arrest.[9][10] |
Note: IC50 values are approximate and can vary based on assay conditions.
Imatinib: The Paradigm of Targeted Therapy
Imatinib (Gleevec®) is a triumph of rational drug design that transformed the prognosis for patients with Chronic Myeloid Leukemia (CML).[11] CML is driven by the Philadelphia chromosome, which creates the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[12][13] Imatinib functions as a Type-2 kinase inhibitor.[14] Rather than simply competing with ATP at the active site, it selectively binds to a specific inactive conformation of the ABL kinase domain.[6][15] This binding event locks the enzyme in a state that is incompatible with catalysis, preventing substrate phosphorylation and blocking the downstream signaling pathways that drive uncontrolled cell proliferation and survival.[12][16]
Erlotinib: A Potent EGFR Antagonist
Erlotinib (Tarceva®) is a first-generation, reversible inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed or mutated in various cancers, notably NSCLC.[17][] Unlike Imatinib, Erlotinib is a Type-1 inhibitor that acts as a direct ATP competitor.[7][19] It binds to the ATP pocket of the active EGFR kinase, preventing receptor autophosphorylation.[8] This blockade halts the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and metastasis.[20][21]
Palbociclib: A Master Regulator of the Cell Cycle
Palbociclib (Ibrance®) was the first CDK4/6 inhibitor to be approved, heralding a new class of cancer therapeutics.[10] It selectively targets the cyclin-dependent kinases 4 and 6, which are central to cell cycle progression.[22] In hormone receptor-positive (HR+) breast cancer, estrogen signaling drives the expression of Cyclin D, which complexes with and activates CDK4/6.[23] The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[24] This phosphorylation event is a critical checkpoint—the "restriction point"—that commits the cell to enter the S phase of the cell cycle and begin DNA replication.[10] Palbociclib competitively binds to the ATP pocket of CDK4/6, preventing Rb phosphorylation and locking the cell in the G1 phase, thereby inducing a state of proliferative arrest.[9][25]
Experimental Workflows for Kinase Inhibitor Characterization
A rigorous assessment of kinase inhibitor performance relies on a tiered approach, beginning with biochemical assays to quantify target engagement and potency, followed by cell-based assays to confirm on-target activity in a physiological context.
Biochemical Workflow: Kinase Activity IC50 Determination
The ADP-Glo™ Kinase Assay is a robust, luminescence-based system for measuring kinase activity by quantifying ADP production, a universal product of kinase-catalyzed reactions.[26][27]
Caption: A generalized workflow for determining inhibitor potency using an ADP-based luminescence assay.
Expertise & Experience: The choice of an ADP-quantification method like ADP-Glo™ is strategic. It is a universal assay applicable to virtually any kinase, regardless of the substrate (protein, peptide, lipid), and is less prone to compound interference than fluorescence-based methods.[26][27] The initial step of depleting unused ATP is critical for achieving a high signal-to-background ratio, ensuring that the luminescence generated is directly proportional to the ADP produced by the target kinase.
Cellular Workflow: Target Engagement and Proliferation
The BaF3 cell proliferation assay is a powerful system for confirming that a compound's antiproliferative effect is dependent on the inhibition of its specific kinase target.[28]
Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and blocking G1-S cell cycle transition.
Conclusion and Future Outlook
The pyrimidine scaffold has unequivocally demonstrated its value in the development of transformative kinase inhibitors. The distinct mechanisms of Imatinib, Erlotinib, and Palbociclib underscore the scaffold's adaptability in targeting diverse kinase families and their associated pathologies. The future of pyrimidine-based drug discovery will likely focus on developing next-generation inhibitors that can overcome acquired resistance mutations, achieve greater selectivity to minimize off-target effects, and explore novel dual-target or allosteric inhibition strategies. The robust and validated experimental workflows detailed herein will remain fundamental to identifying and advancing these improved therapeutic agents from the bench to the clinic.
References
-
Schindler, T., Bornmann, W., Pellicena, P., Miller, W. T., Clarkson, B., & Kuriyan, J. (2000). Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Science, 289(5486), 1938–1942. [Link]
-
Drugs.com. (2024). How does erlotinib work (mechanism of action)? [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? [Link]
-
Wikipedia. (2024). Erlotinib. [Link]
-
Dang, F., et al. (2022). Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. Journal of Experimental & Clinical Cancer Research, 41(1), 22. [Link]
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Al-Ostoot, F. H., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Archiv der Pharmazie, 356(8), e2300125. [Link]
-
Jabbour, E. J., & Kantarjian, H. M. (2009). Imatinib in Chronic Myeloid Leukemia: an Overview. Reviews on Recent Clinical Trials, 4(1), 45-50. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Xu, H., et al. (2017). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Reports, 37(3), 1331-1339. [Link]
-
Cilloni, D., & Saglio, G. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? [Link]
-
MedlinePlus. (2025). Imatinib. [Link]
-
ResearchGate. (n.d.). Mechanism of action of erlotinib. [Link]
-
Al-Hujaily, E. M., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 31. [Link]
-
Asghar, U., et al. (2015). CDK4/6 inhibition in cancer: beyond cell cycle arrest. British Journal of Cancer, 112(3), 445-452. [Link]
-
Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]
-
ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. [Link]
-
OncoLink. (2024). What is Palbociclib used for? [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. [Link]
-
Clark, A. S., et al. (2015). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. Journal of the Advanced Practitioner in Oncology, 6(4), 346–351. [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
Breccia, M., & Alimena, G. (2011). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937. [Link]
-
Wikipedia. (2024). Palbociclib. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib. [Link]
-
Al-Omary, F. A. M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Jabbour, E., & Kantarjian, H. (2014). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 20(20), 5217-5227. [Link]
-
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Dias, A. D., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5186. [Link]
-
ResearchGate. (n.d.). Intracellular signaling network centered on CDK4/6. [Link]
-
ResearchGate. (n.d.). Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of CDK 4/6 inhibitors. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1118. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Petzer, C., et al. (2020). CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment. Cancers, 12(10), 2772. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11767–11783. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1118. [Link]
-
Thomas, J., et al. (2021). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Journal of Biomolecular Structure and Dynamics, 39(12), 4381-4393. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imatinib - Wikipedia [en.wikipedia.org]
- 7. Erlotinib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palbociclib - Wikipedia [en.wikipedia.org]
- 11. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 12. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. droracle.ai [droracle.ai]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. drugs.com [drugs.com]
- 19. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. ClinPGx [clinpgx.org]
- 22. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is Palbociclib used for? [synapse.patsnap.com]
- 25. droracle.ai [droracle.ai]
- 26. Kinase Activity Assays [promega.com.cn]
- 27. domainex.co.uk [domainex.co.uk]
- 28. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Selectivity Profiling of Novel 6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives
Introduction: The Pyrimidine-dione Scaffold and the Imperative of Selectivity
The pyrimidine-dione nucleus is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to the nucleobases of DNA and RNA allows for diverse interactions with a multitude of biological targets.[1] Derivatives of this core structure have been successfully developed as anticancer, antiviral, and anti-inflammatory agents.[2][3] The specific starting scaffold, 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, serves as a versatile chemical intermediate for generating novel compound libraries with therapeutic potential.[4][5]
A significant portion of pyrimidine-based drug discovery efforts has focused on the inhibition of protein kinases, a family of enzymes that are central regulators of cellular signaling.[1][6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7] However, the high degree of conservation within the ATP-binding site across the ~500-member human kinome presents a formidable challenge: achieving inhibitor selectivity.[8][9]
An inhibitor that is potent against its intended target but promiscuous across the wider kinome can lead to unexpected toxicities or off-target effects, complicating clinical development.[10] Conversely, a well-characterized, multi-targeted inhibitor can offer therapeutic advantages in complex diseases.[9] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a characterization step but a cornerstone of rational drug design.[11]
This guide provides a comprehensive framework for assessing the selectivity of two hypothetical novel compounds, CMPD-A and CMPD-B , derived from the this compound scaffold. We will operate under the assumption that these compounds were designed as inhibitors of a specific Tyrosine Kinase (TK), which we will designate as "Primary Target TK". We will compare their performance against Sunitinib , a clinically approved multi-kinase inhibitor, to provide context.[12]
The Selectivity Assessment Workflow: A Multi-Tiered Strategy
A robust selectivity assessment follows a logical progression from high-throughput primary screening to broad-panel profiling and detailed mechanistic studies. This tiered approach ensures that resources are focused on the most promising candidates while building a comprehensive understanding of their biological activity. The causality behind this workflow is to first confirm high-potency engagement with the intended target and then systematically map all significant off-target interactions.
Part 1: Primary Target Potency Determination via HTRF Kinase Assay
Expertise & Experience: Before embarking on a costly kinome-wide screen, it is essential to confirm that the novel compounds are potent inhibitors of the primary target. We choose a Homogeneous Time-Resolved Fluorescence (HTRF) assay for this purpose. HTRF is a robust, high-throughput method that minimizes interference from library compounds and offers a simple "add-and-read" format, making it ideal for generating precise IC50 values efficiently.[13][14] The assay measures the phosphorylation of a substrate by the kinase, and inhibition is observed as a decrease in the fluorescence signal.
Detailed Protocol: HTRF Kinase Assay
This protocol is designed for a 384-well plate format. All volumes should be adjusted proportionally for other formats.
1. Reagent Preparation:
- 1X Enzymatic Buffer: Prepare by diluting a 5X stock buffer with distilled water. Supplement with necessary cofactors (e.g., MgCl₂, DTT) as specified for the Primary Target TK.
- Compound Dilution Series: Prepare a 10-point serial dilution of CMPD-A , CMPD-B , and the reference inhibitor (Sunitinib ) in 100% DMSO. Then, dilute these stocks into the 1X Enzymatic Buffer to create the final working solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- Kinase Solution: Dilute the Primary Target TK enzyme to a 4X final concentration in 1X Enzymatic Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
- Substrate/ATP Mix: Prepare a 4X solution of the biotinylated substrate and ATP in 1X Enzymatic Buffer. The ATP concentration should ideally be at or near its Km value for the kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[9]
- Detection Reagent Mix: Prepare a mix of Europium (Eu³⁺) cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 (SA-XL665) in the HTRF Detection Buffer. This buffer contains EDTA to stop the enzymatic reaction.
2. Assay Procedure: [15]
- Add Compound: Dispense 5 µL of the compound working solutions (or buffer with DMSO for controls) into the wells of a 384-well low-volume plate.
- Add Kinase: Add 5 µL of the 4X Kinase Solution to each well.
- Pre-incubation: Seal the plate and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction is initiated.
- Initiate Reaction: Add 10 µL of the 4X Substrate/ATP Mix to each well to start the kinase reaction.
- Enzymatic Reaction: Seal the plate and incubate at room temperature. The optimal incubation time (e.g., 30-60 minutes) should be determined during assay development to ensure the reaction is within the linear range.
- Stop & Detect: Add 10 µL of the Detection Reagent Mix to each well.
- Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
- Read Plate: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
3. Data Analysis:
- Calculate the HTRF ratio: [(Emission at 665 nm) / (Emission at 620 nm)] * 10,000.
- Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
- Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Broad Kinome Selectivity Profiling via Radiometric Assay
Trustworthiness: To build a trustworthy selectivity profile, a direct and unambiguous assay method is required. The radiometric kinase assay, which uses [γ-³²P]ATP, is considered the gold standard for its sensitivity and direct measurement of phosphate transfer.[11][16] By spotting the reaction mixture onto phosphocellulose paper, the phosphorylated substrate is captured while unreacted ATP is washed away, providing a highly reliable and quantitative readout of kinase activity. This self-validating system ensures that the measured signal is directly proportional to the enzymatic activity.
Detailed Protocol: Radiometric Kinase Assay (Dot Blot Format)
This protocol describes a general method adaptable for screening against a panel of kinases.
1. Reagent Preparation:
- Kinase Reaction Buffer: Prepare a buffer suitable for the specific kinase being tested (typically containing Tris-HCl, MgCl₂, DTT).
- Compound Solution: Prepare a stock of the test compound (e.g., CMPD-A ) at a high concentration (e.g., 10 µM) for single-point screening.
- Kinase/Substrate Master Mix: For each kinase in the panel, prepare a master mix containing the appropriate reaction buffer, the specific peptide or protein substrate, and the kinase enzyme.
- ATP Mix: Prepare a solution containing unlabeled ATP and [γ-³²P]ATP. The final concentration of ATP should be at or near the Km for each specific kinase. The amount of radioactivity should be optimized for sensitive detection.
2. Assay Procedure: [17]
- Reaction Setup: In microcentrifuge tubes or a 96-well plate, add 2 µL of the compound solution (or DMSO for control).
- Add Master Mix: Add 18 µL of the Kinase/Substrate Master Mix to each corresponding tube/well.
- Initiate Reaction: Move to a designated radioactivity work area. Initiate the kinase reaction by adding 5 µL of the ATP Mix to each reaction.
- Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear phase.
- Stop Reaction: Stop the reaction by adding 10 µL of 75 mM phosphoric acid.
- Spotting: Spot 20 µL of each reaction mixture onto a pre-labeled P81 phosphocellulose paper square.
- Washing: [18]
- Place the P81 papers in a large beaker.
- Wash three times for 5-10 minutes each with 1% phosphoric acid to remove unreacted [γ-³²P]ATP.
- Perform a final rinse with acetone to facilitate drying.
- Drying: Allow the papers to air dry completely.
- Quantification: Place the dried papers in scintillation vials with 2-3 mL of scintillation fluid and count using a scintillation counter. Alternatively, expose the P81 paper to a phosphor screen and quantify the signal using a phosphorimager.
3. Data Analysis:
- Calculate the percent inhibition for the test compound relative to the DMSO control for each kinase in the panel: % Inhibition = [1 - (CPM_Compound / CPM_DMSO)] * 100.
- For any significant "hits" (e.g., >70% inhibition), a follow-up dose-response experiment should be conducted using the same radiometric assay to determine the IC50 value.
Part 3: Data Analysis and Comparative Assessment
Authoritative Grounding: The interpretation of selectivity data is paramount. A compound is not simply "selective" or "non-selective"; its profile must be understood in the context of its potency against its primary target versus its potency against off-targets.[8] Presenting this data in a structured table allows for direct comparison against known agents, providing an authoritative grounding for lead selection decisions.
Comparative Selectivity Data
The following table presents hypothetical data for our novel compounds, CMPD-A and CMPD-B , alongside the real-world reference compound, Sunitinib .[12] The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). A lower IC50 value indicates higher potency.
| Kinase Target | Kinase Family | CMPD-A IC50 (nM) | CMPD-B IC50 (nM) | Sunitinib IC50 (nM) |
| Primary Target TK | Tyrosine Kinase | 15 | 25 | 80 |
| VEGFR2 | Tyrosine Kinase | >10,000 | 85 | 9 |
| PDGFRβ | Tyrosine Kinase | >10,000 | 150 | 2 |
| c-KIT | Tyrosine Kinase | 8,500 | 200 | 15 |
| Aurora A | Ser/Thr Kinase | >10,000 | 1,200 | >5,000 |
| CDK2 | Ser/Thr Kinase | >10,000 | 2,500 | >10,000 |
| PKA | Ser/Thr Kinase | >10,000 | >10,000 | >10,000 |
| p38α | Ser/Thr Kinase | 9,800 | 8,000 | 350 |
Interpretation of Results:
-
CMPD-A: This compound demonstrates excellent potency against the Primary Target TK (IC50 = 15 nM). Crucially, it shows very weak activity against all other tested kinases, with IC50 values in the high micromolar or immeasurable range. The selectivity ratio (Off-target IC50 / On-target IC50) is >500 for all tested off-targets. This profile is characteristic of a highly selective inhibitor , which is desirable for minimizing off-target effects and developing a targeted therapy with a clear mechanism of action.
-
CMPD-B: This compound is also potent against the Primary Target TK (IC50 = 25 nM). However, unlike CMPD-A, it displays significant activity against several other receptor tyrosine kinases (VEGFR2, PDGFRβ, c-KIT) and moderate activity against the serine/threonine kinase Aurora A. This profile is that of a multi-targeted inhibitor . Such a profile could be advantageous for treating cancers driven by multiple signaling pathways but also carries a higher risk of off-target toxicities that would need careful investigation.
-
Sunitinib: The data for Sunitinib serves as a benchmark for a clinically successful multi-targeted inhibitor. It shows potent activity against a specific constellation of receptor tyrosine kinases known to be involved in tumor angiogenesis and proliferation. Its profile validates the concept that a lack of absolute specificity is not necessarily a liability if the selectivity profile is well-defined and therapeutically relevant.[12]
Visualizing the Biological Context
Understanding the potential impact of on- and off-target inhibition requires placing the targets within their biological signaling pathways. For a compound targeting a receptor tyrosine kinase (RTK), off-target activity on other kinases in related pathways can have complex and sometimes unpredictable biological consequences.
This diagram illustrates how a highly selective inhibitor like CMPD-A would primarily block signaling through the intended pathway. In contrast, a multi-targeted agent like CMPD-B or Sunitinib would simultaneously inhibit multiple pathways, potentially leading to broader efficacy (e.g., inhibiting both proliferation and angiogenesis) but also requiring a more complex safety evaluation.
Conclusion
The systematic assessment of compound selectivity is a critical pillar of modern drug discovery. The journey from a promising chemical scaffold like this compound to a viable clinical candidate is paved with rigorous, quantitative biological evaluation. By employing a tiered workflow that combines high-throughput primary assays like HTRF with gold-standard profiling methods such as radiometric assays, researchers can build a comprehensive and trustworthy understanding of a compound's activity profile.
The comparative analysis of our hypothetical compounds, CMPD-A and CMPD-B , demonstrates how this process can distinguish between a highly selective inhibitor and a multi-targeted agent. Neither profile is inherently superior; the optimal profile depends entirely on the therapeutic indication and the underlying biology of the disease. This detailed, data-driven approach to selectivity profiling is what enables the rational design of safer and more effective medicines.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Ferrer, M., Zuck, P., & Kolb, P. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-29. [Link]
-
Juniper Publishers. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Organic & Medicinal Chem IJ, 7(3). [Link]
-
Regulation of protein phosphorylation is a primary cellular signaling mechanism. (n.d.). ResearchGate. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). ResearchGate. [Link]
-
Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-436. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 795, 133–143. [Link]
-
The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]
-
Klaeger, S., Gohlke, B., Scott, K. A., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(505), eaai8079. [Link]
-
Godl, K., Gruss, O. J., Eberspächer, U., Huse, K., Fiucci, G., Tresp, M., ... & Stöter, M. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20292-20297. [Link]
-
Bain, J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Society transactions, 40(5), 1013-1016. [Link]
-
Vippagunta, S. R., & Mobley, D. L. (2010). Computational Modeling of Kinase Inhibitor Selectivity. Journal of chemical information and modeling, 50(10), 1834-1844. [Link]
-
Zhang, C., Kenski, D. M., Paulson, M., Bonshtien, A., Sessa, G., & Shokat, K. M. (2008). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Journal of the American Chemical Society, 130(11), 3408-3410. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
-
Gande, S. L., et al. (2022). A Thieno[2,3-d]pyrimidine-4(1H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation, Migration, and Invasion of Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Current Medicinal Chemistry. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
-
ResearchGate. (n.d.). Selectivity scores [S(3 μmol/L)] for known kinase inhibitors... ResearchGate. [Link]
-
World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. WJARR. [Link]
-
Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Advances. [Link]
-
Kumar, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Biochem Pages. (n.d.). 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. Biochem Pages. [Link]
-
MedChemExpress. (n.d.). Others (Inhibitors Agonists Modulators Antagonists). MedChemExpress. [Link]
-
SwissHuge.com. (n.d.). Comprehensive 6-Amino & 6-Bromo Compounds List. Scribd. [Link]
-
AA Blocks. (n.d.). 1,3-Dimethyl-6-hydrazinouracil. AA Blocks. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. crossfire-oncology.com [crossfire-oncology.com]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. pnas.org [pnas.org]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
Bridging the Translational Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for Pyrimidine-Based Drugs
For researchers, scientists, and drug development professionals, the journey of a pyrimidine-based drug from a promising laboratory finding to a potential clinical candidate is fraught with challenges. A critical juncture in this path is the cross-validation of in vitro results with in vivo animal models. This guide provides an in-depth, technical comparison of methodologies, offering field-proven insights into designing and interpreting these crucial experiments to bridge the translational gap. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.
The Rationale for Rigorous Cross-Validation
The pyrimidine scaffold is a cornerstone in anticancer drug development, with analogues like 5-Fluorouracil (5-FU) and Gemcitabine being mainstays in chemotherapy.[1][2][3][4] These drugs primarily function by interfering with DNA and RNA synthesis, leading to cell death in rapidly dividing cancer cells.[1] While in vitro assays provide a rapid and cost-effective means to screen for potent cytotoxic agents, they often fail to recapitulate the complex tumor microenvironment.[5] This discrepancy underscores the necessity of robust in vivo validation to assess true therapeutic potential and avoid costly late-stage failures. An effective in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[6][7][8]
Core In Vitro Assays for Pyrimidine-Based Drugs: Assessing Cellular Response
The initial evaluation of pyrimidine-based drug candidates typically involves a battery of in vitro assays to determine their cytotoxic and mechanistic properties.
Cell Viability and Cytotoxicity Assays
The most fundamental in vitro screen measures the ability of a compound to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][8][9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for cell attachment.[6][8][9][10]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-based drug in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mechanistic Assays
Beyond general cytotoxicity, it is crucial to understand how a pyrimidine-based drug exerts its effects.
-
Cell Cycle Analysis: Pyrimidine analogs often induce cell cycle arrest. Flow cytometry analysis of propidium iodide-stained cells can quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Apoptosis Assays: To confirm that cell death is occurring via programmed cell death, assays such as Annexin V/PI staining can be employed. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Kinase Inhibition Assays: Many pyrimidine derivatives are designed as kinase inhibitors.[11] For instance, some target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Focal Adhesion Kinase (FAK).[5] In vitro kinase assays, often using purified recombinant enzymes, can determine the specific inhibitory activity of a compound.
Key In Vivo Animal Models: Evaluating Systemic Efficacy and Toxicity
Animal models are indispensable for evaluating the therapeutic efficacy, pharmacokinetics (PK), and potential toxicity of a pyrimidine-based drug in a whole-organism context. The subcutaneous xenograft model is a workhorse in preclinical cancer research.
Experimental Protocol: Subcutaneous Xenograft Mouse Model
-
Cell Preparation: Harvest cancer cells from culture during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a sterile, serum-free medium, often mixed with an extracellular matrix like Matrigel to improve tumor engraftment.[12]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).[12]
-
Drug Administration: Randomize the mice into treatment and control (vehicle) groups. Administer the pyrimidine-based drug according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor growth and body weight throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival analysis can also be a key endpoint.
-
Toxicity Evaluation: Monitor the animals for signs of toxicity, such as weight loss, lethargy, and ruffled fur. At the end of the study, major organs can be harvested for histopathological analysis.
Data Presentation and Comparative Analysis
A direct comparison of in vitro and in vivo data is essential for a robust cross-validation. The following tables provide a template for summarizing and comparing these results, using illustrative data for well-known pyrimidine-based drugs.
Table 1: In Vitro Cytotoxicity of Pyrimidine-Based Drugs
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | HCT-116 (Colon) | ~5 | [2] |
| 5-Fluorouracil | SW480 (Colon) | >100 | [13] |
| Gemcitabine | BxPC-3 (Pancreatic) | ~0.02 | [11] |
| Gemcitabine | Panc-1 (Pancreatic) | ~0.04 | [14] |
Table 2: In Vivo Efficacy of Pyrimidine-Based Drugs in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| 5-Fluorouracil | HCT-116 | 50 mg/kg, weekly | ~60% | [13] |
| Gemcitabine | BxPC-3 | 120 mg/kg, twice weekly | Significant tumor growth delay | [11] |
Visualizing the Molecular Battleground: Signaling Pathways
Many pyrimidine-based drugs function as inhibitors of key signaling pathways involved in cancer progression. Visualizing these pathways can provide a clearer understanding of the drug's mechanism of action.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[15] Inhibition of this pathway can starve the tumor of its blood supply.
Caption: VEGFR-2 signaling cascade in cancer cells.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[7][16][17][18] Its overexpression is often associated with metastatic cancers.
Caption: FAK signaling cascade in tumor progression.
Navigating the Disconnect: When In Vitro and In Vivo Results Diverge
A significant challenge in drug development is the frequent disconnect between promising in vitro data and disappointing in vivo outcomes. For instance, a pyrimidine derivative may exhibit potent cytotoxicity in a 2D cell culture but fail to shrink tumors in a xenograft model. Several factors contribute to this translational gap:
-
Pharmacokinetics and Bioavailability: A compound may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site, limiting its in vivo efficacy despite high in vitro potency.
-
Tumor Microenvironment: The in vivo tumor is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix. This microenvironment can create physical barriers to drug penetration and promote drug resistance.[5]
-
Host-Drug Interactions: The host's immune system and metabolism can significantly impact a drug's activity and toxicity in ways that are not captured by in vitro models.
Conclusion: A Holistic Approach to Preclinical Evaluation
The cross-validation of in vitro and in vivo data is not merely a procedural step but a critical intellectual exercise in drug development. A strong correlation between potent in vitro activity and robust in vivo efficacy provides a solid foundation for advancing a pyrimidine-based drug candidate toward clinical trials. Conversely, a lack of correlation necessitates a deeper investigation into the compound's pharmacokinetic properties and its interactions with the complex tumor microenvironment. By employing the rigorous, self-validating protocols and comparative frameworks outlined in this guide, researchers can make more informed decisions, ultimately increasing the likelihood of translating promising laboratory discoveries into effective cancer therapies.
References
-
Understanding the Roles of FAK in Cancer. ResearchGate. Available at: [Link].
-
MTT Cell Assay Protocol. Available at: [Link].
-
MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link].
-
Model for FAK signal transduction in cancer cells and tumor microenvironment. ResearchGate. Available at: [Link].
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link].
-
Focal Adhesion Kinase and p53 signal transduction pathways in cancer. PubMed Central. Available at: [Link].
-
Proposed signaling pathways downstream of FAK/Src promoting plasma membrane protrusion. ResearchGate. Available at: [Link].
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link].
-
Analysis of the Ex Vivo and In Vivo Antiretroviral Activity of Gemcitabine. PLOS One. Available at: [Link].
-
In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2'-deoxy-2'-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models. PubMed. Available at: [Link].
-
In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. International Journal of Pharmaceutics. Available at: [Link].
-
In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles. NIH. Available at: [Link].
-
Predictive modeling of in vivo response to gemcitabine in pancreatic cancer. PubMed. Available at: [Link].
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available at: [Link].
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Available at: [Link].
-
Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. PMC. Available at: [Link].
-
The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. Available at: [Link].
-
In Vitro Assessment of the Synergistic Effect of Aspirin and 5-Fluorouracil in Colorectal Adenocarcinoma Cells. MDPI. Available at: [Link].
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link].
-
In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats. PubMed. Available at: [Link].
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link].
-
Recent Advances in Pyrimidine-Based Drugs. PubMed. Available at: [Link].
-
VEGFA-VEGFR2 signaling. Pathway - PubChem. Available at: [Link].
-
5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy. PMC. Available at: [Link].
-
In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma. PubMed. Available at: [Link].
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. StarrLab - Xenografts [sites.google.com]
- 5. Predictive modeling of in vivo response to gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2'-deoxy-2'-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. Focal Adhesion Kinase and p53 signal transduction pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of our scientific community and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical data with practical, field-tested experience.
Hazard Assessment and Characterization
Due to its chemical structure, this compound should be treated as a hazardous substance. The pyrimidine ring system is a common motif in biologically active compounds, and the hydrazine group is a well-documented hazardous functional group.[4][6]
Potential Hazards Include:
-
Toxicity: Hydrazine and its derivatives are known to be toxic.[3][4]
-
Carcinogenicity: Hydrazine is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[5]
-
Skin and Eye Irritation: Similar pyrimidine and hydrazine compounds are known to cause skin and eye irritation.[7][8]
-
Flammability: While the flammability of this specific compound is not documented, some pyrimidines and hydrazines are flammable.[3][6][9][10]
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1142201-78-2 | [1][2] |
| Molecular Formula | C5H8N4O2 | [11] |
| Molecular Weight | 156.14 g/mol | [11] |
| Physical Form | Likely a solid at room temperature. | [12] |
| Known Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[4][10][13] |
Personal Protective Equipment (PPE)
Given the potential hazards, a stringent PPE protocol is mandatory when handling this compound in any capacity, including disposal.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[14]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[14]
-
Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.[15]
Spill Management Protocols
Immediate and appropriate response to a spill is critical to mitigate exposure and environmental contamination.
Small Spills (Milligram to Gram Scale):
-
Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.[9][16]
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[7]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[13][14]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.[17] Collect all cleaning materials for disposal as hazardous waste.
-
Waste Disposal: Dispose of the sealed container and any contaminated PPE as hazardous waste according to your institution's and local regulations.
Large Spills (Greater than Gram Scale):
-
Immediate Evacuation: Evacuate all personnel from the affected area immediately.
-
Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, local emergency services.
-
Isolate the Area: Prevent entry to the spill area.
-
Professional Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of trained hazardous materials personnel.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[13][15][16]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a dedicated, properly labeled hazardous waste container.[14]
-
The container should be made of a material compatible with the chemical and should have a secure, tight-fitting lid.[16]
-
-
Waste Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any other chemicals present in the waste mixture.
-
-
Waste Storage:
-
Final Disposal:
Emergency Procedures
In the event of accidental exposure, take the following immediate actions:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[14]
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][16]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Center for Toxicology & Environmental Health (CTEH®). (2014). Hydrazine Fire Response Lake, MS Waste Management Plan. Retrieved from [Link]
-
Virology Research. (n.d.). 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
Haz-Map. (n.d.). Pyrimidine - Hazardous Agents. Retrieved from [Link]
-
International Programme on Chemical Safety (IPCS). (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for .... Retrieved from [Link]
- Newton, D. W. (2009). Drug Incompatibility Chemistry. American Journal of Health-System Pharmacy, 66(4), 348–357.
-
National Center for Biotechnology Information (NCBI). (n.d.). 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
Incompatibility (Geçimsizlik). (n.d.). Retrieved from [Link]
- Newton, D. W. (2009). Drug incompatibility chemistry. American Journal of Health-System Pharmacy, 66(4), 348-357.
-
National Center for Biotechnology Information (NCBI). (n.d.). 2-Hydrazinylpyrimidine. Retrieved from [Link]
Sources
- 1. This compound | 1142201-78-2 [amp.chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Hydrazine (HSG 56, 1991) [inchem.org]
- 5. TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pyrimidine - Hazardous Agents | Haz-Map [haz-map.com]
- 7. aksci.com [aksci.com]
- 8. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 6-Hydrazinopyrimidine-2,4(1H,3H)-dione AldrichCPR 893631-08-8 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Disclaimer: This guide is intended for research, scientific, and drug development professionals. The following information is synthesized from authoritative sources on handling structurally related compounds, including hydrazine and pyrimidine derivatives, due to the absence of a specific Safety Data Sheet (SDS) for 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Introduction: A Proactive Approach to Safety
As a drug intermediate, this compound is a valuable compound in the synthesis of various active molecules.[1][2] However, its chemical structure, incorporating both a pyrimidine scaffold and a hydrazine moiety, necessitates a rigorous and informed approach to laboratory safety. The hydrazine functional group, in particular, is associated with significant health risks, including acute toxicity, corrosivity, and potential carcinogenicity.[3][4][5] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
-
Hydrazine Moiety: Hydrazine and its derivatives are known to be acutely toxic via inhalation, ingestion, and dermal contact.[5] They can be corrosive to the skin and eyes and are considered potential carcinogens and reproductive toxins.[3][4] Acute exposure can lead to symptoms such as dizziness, headache, nausea, and in severe cases, seizures or coma.[5]
-
Pyrimidine Core: Pyrimidine derivatives can cause skin and eye irritation.[6][7]
Given these potential hazards, all handling of this compound should be conducted with the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles. A face shield provides an additional layer of protection, crucial given the corrosive potential of hydrazine compounds.[4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact. Gloves should be inspected before each use and changed immediately upon contact with the compound.[4][5][9] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills. Polyester and acrylic clothing should be avoided.[5][9] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | Minimizes inhalation of vapors and dust.[4][5][10] For emergencies or situations with a high risk of aerosolization, a NIOSH-approved respirator may be necessary.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the compound.[4][10]
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Gather all required laboratory equipment and reagents.
-
Prepare a clearly labeled hazardous waste container for all solid and liquid waste generated.[4]
-
-
Handling:
-
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including gloves and weighing paper, in the designated hazardous waste container.[4]
-
Remove PPE in a manner that avoids contaminating your skin or clothing.
-
Wash your hands thoroughly with soap and water after removing your gloves.[11][12]
-
Emergency Procedures: Preparedness is Key
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. aksci.com [aksci.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. angenechemical.com [angenechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
